L-Selectin
Description
Historical Context and Initial Characterization of L-Selectin
The identification of this compound dates back to 1983. nih.govfrontiersin.org Since its initial characterization, it has been extensively studied, primarily as a receptor involved in the tethering and rolling of leukocytes. nih.govfrontiersin.org Early research focused on its role in lymphocyte homing to peripheral lymph nodes. news-medical.netoup.com Studies involving this compound knockout mice demonstrated significant defects in lymphocyte accumulation in secondary lymphatic tissue and neutrophil recruitment to inflammatory sites, highlighting its importance. oup.comcharite.de Further characterization revealed this compound as a type-I transmembrane glycoprotein (B1211001) encoded by the SELL gene in humans. nih.govfrontiersin.orgwikipedia.orgcardiff.ac.uk Its structure includes an N-terminal calcium-dependent (C-type) lectin domain, an epidermal growth factor (EGF)-like domain, two complement control domains, a transmembrane domain, and a short cytoplasmic tail. wikipedia.orgcharite.derndsystems.com Different forms of this compound have been reported, potentially arising from post-translational modifications, with the lymphocyte form having an apparent molecular weight of 74 kDa and the neutrophil form ranging from 95-100 kDa. rndsystems.comrndsystems.com
Overview of the Selectin Family and this compound's Distinctive Functions
This compound is one of three members of the selectin family of carbohydrate-binding transmembrane molecules, which also includes P-selectin (CD62P) and E-selectin (CD62E). news-medical.netpnas.orgglycoforum.gr.jp These molecules are found on the surface of endothelial cells, leukocytes, and platelets and are essential for leukocyte extravasation and trafficking. news-medical.netglycoforum.gr.jpoup.com
While all selectins are involved in mediating initial weak interactions that lead to leukocyte rolling on the endothelium, this compound has distinctive functions. rndsystems.comglycoforum.gr.jp Unlike P-selectin and E-selectin, which are primarily expressed on activated endothelial cells and platelets, this compound is constitutively expressed on most circulating leukocytes. news-medical.netglycoforum.gr.jpaai.org This constitutive expression allows this compound to mediate the initial capture of free-flowing leukocytes from the bloodstream and support subsequent rolling interactions, particularly in high endothelial venules (HEVs) of secondary lymphoid organs for lymphocyte homing. wikipedia.orgnih.govcharite.de this compound recognizes sialylated carbohydrate groups, notably the Sialyl Lewis X (sLex) determinant, found on various ligands expressed on endothelial cells and other leukocytes. nih.govfrontiersin.orgwikipedia.orgpnas.orgglycoforum.gr.jpaai.org These ligands include GlyCAM-1, CD34, and PSGL-1. rndsystems.comglycoforum.gr.jpaai.org
A key regulatory mechanism for this compound function is ectodomain shedding, a process where the extracellular part of the protein is cleaved from the cell surface, often mediated by the enzyme ADAM17. nih.govfrontiersin.orgwikipedia.orgnih.govresearchgate.netnih.gov This shedding can occur rapidly upon leukocyte activation and is essential for regulating the transition from rolling to firm adhesion and transendothelial migration. nih.govfrontiersin.orgnih.gov Soluble this compound, the cleaved form, can be detected in plasma and may influence leukocyte recruitment. nih.govfrontiersin.orgresearchgate.netnih.gov
Fundamental Contributions of this compound to Leukocyte Trafficking and Immune Homeostasis
This compound's fundamental contribution to leukocyte biology lies in its critical role in mediating leukocyte trafficking, which is essential for both immune surveillance and mounting effective immune responses. nih.govcardiff.ac.uknih.gov It acts as a "homing receptor" for lymphocytes, guiding their entry into secondary lymphoid tissues via HEVs, a process vital for naive T-lymphocytes to encounter antigens. wikipedia.org
Beyond lymphocyte homing, this compound is crucial for the recruitment of monocytes and neutrophils to sites of inflammation. wikipedia.orgnews-medical.netnih.gov It facilitates the initial tethering and rolling interactions with the vascular endothelium, allowing leukocytes to slow down in the bloodstream. nih.govfrontiersin.orgnih.govrndsystems.com This slowing enables subsequent interactions with other adhesion molecules, such as integrins, and responses to chemoattractants, leading to firm adhesion and extravasation into the tissue. nih.govrndsystems.comashpublications.org
Properties
CAS No. |
126880-86-2 |
|---|---|
Molecular Formula |
C62H106N16O18S2 |
Molecular Weight |
1427.75 |
Origin of Product |
United States |
Molecular Architecture and Genetic Basis of L Selectin
Gene Structure and Expression of the SELL Locus
The gene encoding human L-selectin, designated SELL, is located on the long arm of chromosome 1 at band 1q24.2. wikipedia.orgnih.gov This locus also contains the genes for other selectin family members, SELP (P-selectin) and SELE (E-selectin), arranged in tandem. wikipedia.org The human SELL gene consists of 10 exons. wikipedia.org In comparison, the mouse Sell gene is composed of 9 exons. wikipedia.org The genomic location for the human SELL gene spans approximately 21.0 kb. nih.gov
A major transcription initiation site for the human SELL gene has been mapped at position -115 relative to the start codon. nih.gov The core promoter region is located within the -288 to -1 region upstream of the start codon. nih.gov
Transcriptional Regulation of this compound Expression
The transcription of the SELL gene is a tightly regulated process influenced by various transcription factors and regulatory mechanisms. Transcription factors are proteins that bind to specific DNA sequences, controlling the rate of gene transcription into messenger RNA (mRNA). news-medical.net
Identification and Role of Key Transcription Factors
Several key transcription factors have been identified that bind to and transactivate the this compound promoter. These include FOXO1, KLF2, Mzf1, Sp1, Ets1, and Irf1. nih.govnih.govresearchgate.netamazonaws.com
FOXO1 (Forkhead box protein O1): FOXO1 binds to a specific motif (CCCTTTGG) located at positions -87 to -80 in the human SELL promoter and transactivates it in a dose-dependent manner. nih.gov Overexpression of a constitutive-active FOXO1 has been shown to increase endogenous this compound expression in Jurkat cells. nih.gov FOXO1 may also indirectly regulate SELL expression through a "FOXO1-Klf2-Sell" cascade. nih.gov
KLF2 (Kruppel-Like Factor 2): KLF2 is known to transactivate the Sell gene promoter. nih.govnih.gov It plays a role in regulating T cell trafficking, partly by controlling CD62L (this compound) expression. nih.gov
Mzf1 (Myeloid Zinc Finger Protein 1): Mzf1 is another transcription factor that binds to and transactivates the SELL promoter. nih.govnih.govresearchgate.net
Sp1 (Specificity protein 1): Sp1 is involved in the transactivation of the SELL promoter. nih.govnih.govresearchgate.net
Ets1 (E26 transformation specific sequence): Ets1 also binds to and transactivates the SELL promoter. nih.govnih.govresearchgate.net
Irf1 (Interferon Response Factor 1): Irf1 is another transcription factor identified to bind to and transactivate the SELL promoter. nih.govnih.govresearchgate.net
These transcription factors collectively contribute to the precise control of this compound expression in various leukocyte subsets.
MicroRNA-Mediated and Post-transcriptional Regulatory Mechanisms
In addition to transcriptional regulation, this compound expression is also subject to post-transcriptional control, including regulation by microRNAs (miRNAs). nih.govnih.govnih.gov MicroRNAs are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level by affecting mRNA stability and protein translation. nobelprize.orgbiorxiv.org
Studies have identified potential microRNA-mediated regulation of SELL. For instance, the LINC00261/MiR105-5p/SELL axis has been implicated in the dysfunction of B cells and is associated with outcomes in hepatocellular carcinoma, suggesting a role for miR105-5p in regulating SELL expression. nih.gov
Post-transcriptional regulation of this compound can also involve mechanisms such as alternative splicing, which can produce different protein isoforms, although specific details for SELL alternative splicing resulting in functionally distinct this compound isoforms were not extensively detailed in the search results beyond the mention of alternatively spliced transcript variants. nih.govatlasgeneticsoncology.org Furthermore, genetic variants, such as single-nucleotide polymorphisms (SNPs) in the 3' untranslated region (UTR) of the SELL gene, have been associated with soluble this compound levels, suggesting a role for 3'UTR polymorphisms in post-transcriptional regulation. nih.gov
This compound Protein Domain Organization and Functional Significance
This compound is a type I transmembrane glycoprotein (B1211001) with a distinct modular structure. frontiersin.orgresearchgate.net It is composed of several extracellular domains, a transmembrane domain, and a short cytoplasmic tail. frontiersin.orgresearchgate.net
The domain organization of this compound from the N-terminus to the C-terminus is as follows:
N-terminal Calcium-Dependent (C-type) Lectin Domain (CTLD) frontiersin.orgresearchgate.netnih.gov
Epidermal Growth Factor (EGF)-like domain frontiersin.orgresearchgate.netnih.gov
Two sequence consensus repeat (SCR) domains, homologous to those found in complement regulatory proteins frontiersin.orgresearchgate.netnih.gov
An extracellular cleavage site frontiersin.orgresearchgate.net
A transmembrane domain frontiersin.orgresearchgate.netnih.gov
A short cytoplasmic tail (17 amino acids in humans) frontiersin.orgresearchgate.net
This modular structure is characteristic of the selectin family. glycoforum.gr.jp
N-terminal Calcium-Dependent (C-type) Lectin Domain: Ligand Recognition
The N-terminal C-type lectin domain (CTLD) of this compound is the primary domain responsible for ligand recognition and binding. frontiersin.orgnih.govcharite.de C-type lectins are a large superfamily of proteins characterized by a carbohydrate-recognition domain (CRD) that typically requires calcium for ligand binding. nih.govnih.gov
The CTLD of this compound directly mediates leukocyte tethering and rolling by interacting with specific carbohydrate ligands on endothelial cells. frontiersin.org A key carbohydrate determinant recognized by this compound is the sialylated Lewis X (sLeX) determinant. wikipedia.orgglycoforum.gr.jpfrontiersin.org However, this compound ligands on high endothelial venules (HEV) in lymph nodes often contain sulfated glycans, such as 6-sulfo-sLeX, presented on mucin-type O-glycans and N-glycans. nih.gov
The binding of the CTLD to these carbohydrate ligands is calcium-dependent. glycoforum.gr.jpnih.govcharite.de The interaction between this compound and its ligands is crucial for the initial capture and rolling of leukocytes on the endothelium, a critical step in leukocyte extravasation during inflammation and lymphocyte homing to secondary lymphoid organs. wikipedia.orgcharite.de The CTLD's interaction with ligands is also influenced by conformational changes, which can affect bond lifetimes under shear stress. frontiersin.orgnih.gov
| Domain | Location | Key Function(s) |
| C-type Lectin Domain (CTLD) | N-terminal | Ligand recognition (sLeX, sulfated glycans) frontiersin.orgnih.gov |
| Epidermal Growth Factor (EGF)-like domain | Adjacent to CTLD | Influences ligand binding, structural integrity charite.de |
| Sequence Consensus Repeat (SCR) domains (x2) | Extracellular | Structural support, spacing frontiersin.orgresearchgate.net |
| Extracellular cleavage site | Extracellular | Site for shedding by proteases (e.g., ADAM17) wikipedia.orgfrontiersin.org |
| Transmembrane domain | Membrane | Anchors protein to the cell membrane frontiersin.orgresearchgate.net |
| Cytoplasmic tail | Intracellular | Involved in signaling and cytoskeletal interactions frontiersin.orgresearchgate.netnih.govcharite.de |
Table 1: Domain Organization and Functions of this compound
Short Consensus Repeat (SCR) Domains
This compound contains two short consensus repeat (SCR) domains, also referred to as complement regulatory protein-like domains, located C-terminal to the EGF-like domain. nih.govfrontiersin.orgresearchgate.netresearchgate.net These domains, approximately 60 amino acids in length, are homologous to those found in complement regulatory proteins. researchgate.net The SCR domains contribute to the extended structure of the extracellular region of this compound. While their precise role in ligand binding is less direct than the lectin domain, they are thought to provide structural support and flexibility, potentially influencing the presentation and interaction of the lectin domain with its ligands under physiological flow conditions. frontiersin.org
Transmembrane Domain
The transmembrane domain of this compound is a single α-helical region that spans the cell membrane, anchoring the protein to the leukocyte surface. nih.govfrontiersin.orgresearchgate.net This domain is crucial for maintaining this compound as a membrane-bound protein. A human splice variant of this compound exists that lacks the exon coding for the transmembrane domain, resulting in a secreted, soluble form of the protein. nih.govfrontiersin.org The transmembrane domain also plays a role in the localization of this compound to microvilli on the leukocyte surface, which enhances tethering efficiency during recruitment. nih.govcharite.demdpi.com Studies using chimeric receptors have shown that the transmembrane domain influences the topology of this compound on microvilli and impacts adhesion rates under flow conditions. charite.de
Post-Translational Modifications and Structural Dynamics of this compound
Cell Type-Specific Glycosylation Patterns and Their Functional Impact
This compound is a glycoprotein, and its apparent molecular weight varies considerably between different leukocyte cell types, ranging from approximately 65 kDa in lymphocytes to 100 kDa in neutrophils. wikipedia.orgnih.govcharite.decellsignal.comcellsignal.com This variation is primarily attributed to differences in cell type-specific glycosylation patterns. wikipedia.orgnih.govcharite.decellsignal.comcellsignal.com
This compound contains potential N-glycosylation sites in its extracellular domain. charite.de Both N-linked and O-linked glycosylation can occur, and the resulting glycan structures, particularly those containing the sialyl Lewis X (sLeX) determinant and its modifications, are crucial for this compound's ability to recognize and bind to its carbohydrate ligands on endothelial cells and other leukocytes. wikipedia.orgglycoforum.gr.jpmdpi.comnih.govannualreviews.org
While it is strongly suggested that these cell type-specific glycosylation patterns influence the specific functions of this compound in different cell subsets, the detailed impact of these variations has not been fully elucidated. wikipedia.orgnih.govcharite.de For example, differences in glycosylation might affect ligand binding affinity, shedding rates, or interactions with other cell surface molecules. The presence of specific glycan epitopes on human this compound can also serve as binding sites for other selectins, such as E-selectin, in a calcium-dependent manner. charite.de
Below is a table summarizing the reported molecular weights of this compound in different cell types:
| Cell Type | Approximate Molecular Weight (kDa) | Source |
| Lymphocytes | 65-74 | wikipedia.orgnih.govcharite.decellsignal.com |
| Neutrophils | 95-105 | wikipedia.orgnih.govcharite.decellsignal.com |
| Jurkat T cells | 50-70 | charite.de |
Serine Phosphorylation Events within the Cytoplasmic Tail and Regulatory Roles
The cytoplasmic tail of human this compound contains two serine residues at positions 364 and 367 that can be phosphorylated. frontiersin.orgnih.govresearchgate.netpnas.orgupenn.edu Mouse this compound has a conserved serine residue at position 364. frontiersin.orgfrontiersin.orgpnas.orgnih.gov Phosphorylation of these serine residues, particularly Ser364, is a key regulatory mechanism influencing this compound function, including its interaction with binding partners and its shedding. frontiersin.orgnih.govpnas.orgresearchgate.netpnas.orgupenn.edu
Agonists of leukocyte activation, such as chemoattractants, T-cell receptor stimulation, IgE receptor agonists, and phorbol (B1677699) myristate acetate (B1210297) (PMA), promote the phosphorylation of Ser364 and Ser367. frontiersin.orgresearchgate.netupenn.edu This phosphorylation is mediated, at least in part, by protein kinase C (PKC) isozymes (α, ι, and θ). frontiersin.orgfrontiersin.orgupenn.edu PKC-α and PKC-θ have been shown to bind more readily to the serine-phosphorylated this compound tail. frontiersin.org
Phosphorylation of Ser364 is particularly important as it leads to the dissociation of calmodulin (CaM) from the cytoplasmic tail. frontiersin.orgfrontiersin.orgpnas.orgpnas.org CaM binding to the this compound tail acts as a negative regulator of shedding; therefore, its dissociation upon phosphorylation promotes ectodomain shedding of this compound. frontiersin.orgpnas.orgpnas.org This shedding is often triggered specifically during events like transendothelial migration and is localized to transmigrating pseudopods. frontiersin.orgpnas.orgpnas.org Blocking shedding has been shown to increase the phosphorylation of Ser364 and Ser367. frontiersin.org
Phosphorylation of the serine residues also impacts the interaction of the cytoplasmic tail with ERM proteins. frontiersin.orgnih.gov Phospho-S364 can block direct interaction with ERM proteins, while phosphorylation at Ser367 might influence the tail's association with the inner plasma membrane leaflet, potentially affecting ERM binding. frontiersin.orgnih.gov Serine phosphorylation has also been shown to influence the binding of the adaptor protein complex AP-1 subunit μ1A to the this compound tail, suggesting a role in regulating intracellular trafficking. nih.goveuropa.eu
While serine phosphorylation is well-documented, tyrosine phosphorylation of the this compound cytoplasmic tail has also been reported, although its functional contribution is less understood. charite.deresearchgate.netaai.org
The dynamic phosphorylation of the this compound tail is crucial for regulating leukocyte migration and adhesion. europa.eu Studies using non-phosphorylatable mutants have highlighted the importance of these phosphorylation events in controlling this compound localization and function in vivo. europa.eu
Summary of Serine Phosphorylation Sites and Effects:
| Serine Residue | Effect of Phosphorylation | Associated Proteins/Processes |
| Ser364 | Leads to Calmodulin dissociation, promotes shedding. frontiersin.orgfrontiersin.orgpnas.orgpnas.org Blocks direct interaction with ERM proteins. frontiersin.orgnih.gov | Calmodulin, ERM proteins, Ectodomain shedding. frontiersin.orgfrontiersin.orgnih.govpnas.orgpnas.org |
| Ser367 | Promotes phosphorylation of Ser364. frontiersin.orgresearchgate.net May influence ERM binding and tail desorption from membrane. frontiersin.orgnih.gov | ERM proteins, Membrane association. frontiersin.orgnih.gov |
Conformational Changes and Receptor Dimerization/Oligomerization
This compound undergoes conformational changes that are critical for its function in leukocyte adhesion and rolling. A unique characteristic of selectins is their ability to stabilize bond lifetimes through conformational changes in the C-type lectin domain (CTLD) in response to external forces, such as hydrodynamic shear stress nih.govfrontiersin.org. X-ray crystallography studies of selectins indicate that in a less adhesive conformation, the CTLD folds onto a region of the EGF-like domain, connected by a hydrogen bond between Y37 and N138 nih.gov. This inter-domain interaction is thought to constrain this compound in a low-affinity state while in circulation nih.gov.
Tensile force exerted on a selectin-ligand complex in vivo is hypothesized to favor a more extended, high-affinity conformation pnas.org. This allostery is transmitted from the EGF-lectin domain interface to the ligand-binding interface on the lectin domain pnas.org. A proposed mechanism involves the pivoting of an L-shaped "prybar" formed by Trp-1 of the lectin domain and the long axis of the EGF domain pnas.org. Force applied to this structure is suggested to disrupt an interface between the Trp-1 side chain and the lectin domain at a "switch1" region, leading to rearrangements at the ligand binding site via rigid body movement of "switch2" and "switch3" regions pnas.org.
Conformational changes can also be induced by antibody binding. For instance, an anti-lectin domain monoclonal antibody (mAb), LAM1-116, has been shown to induce a structural change in this compound that is detected by increased staining of another mAb, EL-246 aai.org. This induced conformation predisposes this compound to associate with the detergent-resistant cytoskeleton when the EL-246 epitope is engaged aai.org. This suggests that conformational changes can regulate this compound-mediated events by exposing a high avidity binding site, which, upon engagement, triggers association with the cytoskeleton and potentially stronger tethers with physiological ligands aai.org.
This compound function is also significantly influenced by its lateral mobility and clustering within the plasma membrane. While the transmembrane and cytoplasmic domains of this compound appear to be monomeric in membranes, unlike the dimerization observed in P-selectin, evidence suggests that this compound forms dimers or oligomers on the cell surface plos.orgnih.govresearchgate.net. Induced cell-surface dimerization of this compound, either by cross-linking its cytoplasmic or extracellular domains, has been shown to increase binding to soluble ligand mimics and enhance adhesion to immobilized ligands or vascular endothelium under shear stress plos.orgpsu.edunih.gov.
Studies utilizing a dimerization strategy involving coumermycin and GyrB to cross-link the cytoplasmic domains of this compound in transfected cells demonstrated an approximate fourfold increase in binding of a ligand mimic psu.edunih.gov. Furthermore, this dimerization significantly increased the frequency of lymphocytes rolling on vascular endothelium and slowed their rolling velocities under physiological shear stresses psu.edunih.gov. This suggests that this compound dimerization can stabilize ligand engagement and enhance leukocyte rolling psu.edunih.govaai.org.
This compound clustering can be triggered by both "outside-in" signaling, driven by extracellular ligand binding, and "inside-out" signaling, initiated by intracellular signals leading to actin remodeling and clustering of this compound tails biologists.com. Clustering of this compound, facilitated by E-selectin engagement or antibody cross-linking, has been observed to result in its colocalization with GPI-anchored proteins like CD55, but not with transmembrane proteins such as CD45 or CD11c physiology.orgnih.gov. Disrupting microfilaments or removing a conserved cationic motif in the cytoplasmic domain increases this compound mobility and alters its membrane domain localization physiology.orgnih.gov. This indicates that this compound's lateral mobility is regulated by interactions with the actin cytoskeleton, which in turn supports leukocyte tethering physiology.orgnih.gov.
Inducible this compound clustering is considered a highly efficient mechanism for regulating its binding activity, particularly since physiological ligands often present multiple low-affinity binding sites physiology.org. Clustered this compound significantly enhances leukocyte tethering and can lead to the formation of adhesion complexes, potentially colocalizing with other molecules like PSGL-1 and Mac-1 physiology.org. This co-clustering may provide spatial proximity between receptors and signaling factors, facilitating efficient cell tethering and firm adhesion physiology.org.
The following table summarizes key findings related to this compound dimerization and its effects:
| Study | Method Used for Dimerization/Clustering | Observed Effect on this compound Function | Citation |
| Regulation of this compound–mediated Rolling through Receptor Dimerization | Coumermycin–GyrB dimerization strategy (cytoplasmic domain) | ~4-fold increase in ligand mimic binding; ~700% increase in rolling frequency; slowed rolling velocities | psu.edunih.gov |
| P-Selectin Glycoprotein Ligand-1 Forms Dimeric Interactions... | Not applicable (study focused on interaction type) | This compound on neutrophils supports monomeric interactions with dimeric PSGL-1 | plos.org |
| This compound dimerization enhances tether formation... | Monoclonal antibody-induced dimerization | Enhanced leukocyte tethering to purified ligands and glycopeptides; enhanced tether formation to properly spaced ligand | nih.gov |
| Cytoskeletal interactions regulate inducible this compound clustering | E-selectin engagement or antibody cross-linking | Promotes clustering and colocalization with GPI-anchored proteins; increases adhesiveness and signaling | physiology.orgnih.gov |
| Signaling Functions of this compound in Neutrophils... | Antibody-mediated cross-linking | Rapid induction of actin assembly; sustained shape change; activation and colocalization with β2 integrins | aai.org |
This compound's cytoplasmic domain and its association with the cytoskeleton are proposed to be necessary for its oligomerization within the cell membrane, contributing to its resistance to shear stress psu.edu. While the transmembrane and cytoplasmic domains themselves may not have a strong propensity for self-association, the context of the cell membrane and interactions with the cytoskeleton likely play a crucial role in facilitating functional clustering and oligomerization nih.govpsu.eduphysiology.orgnih.gov.
L Selectin Ligand Interactions and Binding Mechanisms
Identification and Characterization of Endothelial Ligands for L-Selectin
Endothelial ligands for this compound are typically expressed on high endothelial venules (HEVs) in secondary lymphoid organs and at sites of inflammation. oup.comrupress.org These ligands are often heavily glycosylated mucin-like proteins. rupress.orgaai.org
Sialyl Lewis X (sLe^x) and Related Sialylated Carbohydrate Structures
Sialyl Lewis X (sLe^x), a tetrasaccharide, is a crucial carbohydrate determinant recognized by this compound. frontiersin.orgwikipedia.orgoup.com The minimal sugar structure required for selectin binding, including this compound, is based on an α2,3-sialylated and α1,3/4 fucosylated tetrasaccharide. nih.gov While sLe^x (Siaα2,3Galβ1,4[Fucα1,3]GlcNAc) fulfills this basic requirement, sulfated isoforms of sLe^x are considered major physiological ligands for this compound. nih.govglycoforum.gr.jppnas.orgacs.org Specifically, sialyl 6-sulfo Lewis^x (6-sulfo-sLe^x) has been identified as a major ligand for this compound on human lymph node HEVs. glycoforum.gr.jpacs.orgpnas.org Sulfation at the C6 position of the GlcNAc residue within sLe^x is a critical modification for high-affinity this compound binding. pnas.orgacs.org Other related sulfated oligosaccharides can also bind to selectins with varying affinities. oup.com
Specific Glycoproteins and Proteoglycans (e.g., CD34, GlyCAM-1, MAdCAM-1)
Several specific glycoproteins and proteoglycans expressed on endothelial cells serve as ligands for this compound. These include CD34, GlyCAM-1, and MAdCAM-1. aimplexbio.comaai.org
CD34: CD34 is a transmembrane mucin-like glycoprotein (B1211001) expressed on vascular endothelium, including HEVs. rupress.org A specific glycoform of CD34 carries the MECA-79 epitope and binds this compound, mediating tethering and rolling under flow. rupress.org
GlyCAM-1: Glycosylation-dependent cell adhesion molecule-1 (GlyCAM-1) is a soluble, secreted molecule found in HEVs that acts as a ligand for this compound. rupress.orgtandfonline.com GlyCAM-1 presents clustered oligosaccharides, including sulfated and sialylated O-linked structures, to the lectin domain of this compound. rupress.org While initially thought to be a primary physiological ligand, its soluble nature suggests it may function differently in vivo, possibly as a negative regulator of lymphocyte adhesion. tandfonline.com
MAdCAM-1: Mucosal addressin cell adhesion molecule-1 (MAdCAM-1) is expressed on HEVs in mucosal lymphoid tissues like Peyer's patches and intestinal venules. rupress.orgtandfonline.comnih.gov In addition to its role as a ligand for integrins, a subset of MAdCAM-1 is decorated with the MECA-79 epitope and can serve as an this compound ligand, facilitating lymphocyte homing to intestinal tissues. rupress.orgtandfonline.comwikipedia.orguniprot.org
These glycoproteins, along with others like Sgp200 and podocalyxin-like protein, contribute to the peripheral node addressin (PNAd), a complex of this compound ligands on HEVs recognized by the MECA-79 antibody. rupress.orgnih.gov
Inducible Endothelial this compound Ligands
While some endothelial this compound ligands are constitutively expressed on HEVs, others can be induced, particularly at sites of inflammation. Studies on human microvascular endothelial cells stimulated with TNF-α have suggested that this compound-dependent leukocyte rolling in inflamed venules requires sulfated this compound ligands. rupress.org The precise molecular identity of all inducible endothelial this compound ligands is an area of ongoing research.
Leukocyte-Expressed Ligands for this compound (e.g., PSGL-1 in trans)
This compound also interacts with ligands expressed on other leukocytes, a process often referred to as binding "in trans." frontiersin.org A key leukocyte-expressed ligand for this compound is P-selectin glycoprotein ligand-1 (PSGL-1). nih.govaai.orgfishersci.canih.gov PSGL-1 is a disulfide-linked homodimer found on the tips of leukocyte microvilli. scbt.com While PSGL-1 is a primary ligand for P-selectin and also interacts with E-selectin, it can bind this compound, although often at lower levels than P-selectin. nih.govjci.org This interaction is specific, blocked by antibodies to this compound or PSGL-1, and requires appropriate glycosylation of PSGL-1. nih.gov
This compound binding to PSGL-1 on leukocytes can mediate leukocyte-leukocyte interactions, such as neutrophil rolling on stationary leukocytes adherent to activated endothelium. frontiersin.orgrupress.orgnih.gov This mechanism can amplify leukocyte recruitment to inflammatory sites and potentially initiate binding of other this compound-expressing cells that may not express ligands for endothelial selectins. rupress.org For optimal binding to this compound (and P-selectin), PSGL-1 requires post-translational modifications, including tyrosine sulfation and the addition of the sialyl Lewis X tetrasaccharide to its O-linked glycans. pnas.orgnih.gov
Biophysical Aspects of this compound Ligand Binding
The interaction between this compound and its ligands involves specific biophysical characteristics that are crucial for mediating leukocyte tethering and rolling under hydrodynamic shear stress.
Calcium Dependency of Lectin Domain Binding
A fundamental biophysical aspect of this compound ligand binding is its strict dependency on calcium ions. nih.govuniprot.orgebi.ac.ukwikidata.orgtandfonline.comucsd.edu The N-terminal C-type lectin domain of this compound requires calcium to mediate carbohydrate binding and perform its adhesive function. oup.comtandfonline.comucsd.edu This calcium dependency is a defining characteristic of C-type lectins. frontiersin.orgoup.com The presence of calcium ions is essential for stabilizing the conformation of the lectin domain, enabling it to properly recognize and bind to the specific carbohydrate structures presented by its ligands, such as sialylated and sulfated oligosaccharides. ucsd.edu Research using calcium-dependent oligonucleotide antagonists specific for this compound further supports the critical role of calcium in the binding activity of the lectin domain. ucsd.edu
Catch-Bond and Slip-Bond Mechanisms under Shear Stress
The interaction between this compound and its ligands exhibits a unique force-dependent behavior characterized by catch bonds and slip bonds. researchgate.netnih.govnih.gov Unlike typical bonds where increased force leads to decreased bond lifetime (slip bonds), catch bonds become stronger and their dissociation lifetime increases with applied tensile force, up to a certain point. wikipedia.org Beyond this optimal force, the bond transitions to a slip bond, and further increases in force reduce the bond lifetime. researchgate.netnih.govnih.govwikipedia.org
This catch-slip transition is fundamental to this compound's function in mediating leukocyte rolling under shear stress. researchgate.netnih.govpnas.org At low forces, characteristic of low shear stress, this compound bonds are relatively weak and short-lived. As shear stress, and consequently the tensile force on the bonds, increases, the this compound-ligand bond lifetime is prolonged due to the catch-bond mechanism. researchgate.netnih.govnih.gov This stabilization allows leukocytes to maintain adhesion and roll along the vessel wall. researchgate.netpnas.org As shear stress continues to rise beyond an optimal level, the bonds experience higher forces, transitioning to slip bonds, which leads to decreased bond lifetimes and can result in cell detachment or increased rolling velocity. researchgate.netnih.govnih.gov
Research using techniques like biomembrane force probes has characterized the force-lifetime relationship of this compound interactions with ligands such as PSGL-1 (P-selectin glycoprotein ligand-1). nih.govpnas.orgrupress.org These studies have shown that increasing force initially extends the lifetime of the this compound/PSGL-1 complex before disrupting bond integrity. pnas.org This force-dependent kinetic behavior, specifically the catch-slip transition, provides a biophysical explanation for the shear-dependent adhesion observed with this compound. pnas.org
Influence of Shear Stress on Adhesion Dynamics
Shear stress significantly influences the dynamics of this compound-mediated leukocyte adhesion, giving rise to phenomena such as the shear threshold effect and regulating rolling velocity and regularity. rupress.orgupenn.edunih.gov
A notable characteristic of this compound-mediated adhesion is the requirement for a threshold level of fluid shear stress to sustain rolling interactions. rupress.orgnih.gov Below this threshold, leukocyte tethering is reduced, and rolling cells move faster and are more prone to detachment. rupress.org This shear threshold effect is crucial as it can prevent inappropriate leukocyte aggregation and adhesion in low-flow environments. rupress.org Studies using both cells (like neutrophils and lymphocytes) and cell-free systems (microspheres coated with ligands) have demonstrated this shear threshold, with optimal rolling typically observed within a specific range of shear stress (e.g., around 0.3 to 1.2 dynes/cm² depending on the experimental setup and ligand density). upenn.edunih.govfrontiersin.org
The influence of shear stress on this compound adhesion dynamics can be summarized by its effect on rolling velocity and the regularity of rolling steps. As shear stress increases from below the threshold to an optimal value, the catch-bond behavior of this compound leads to longer-lived tethers, which in turn decreases rolling velocities and increases the regularity of the rolling motion. researchgate.netnih.govnih.gov Beyond the optimal shear stress, as bonds transition to slip bonds, tether lifetimes shorten, leading to increased rolling velocities and decreased rolling regularity. researchgate.netnih.govnih.gov
Experimental data from flow chamber assays using neutrophils or microspheres bearing this compound on immobilized ligands like sPSGL-1 have provided quantitative insights into these dynamics. pnas.orgrupress.org The decrease in rolling velocity observed with increasing shear stress up to the shear threshold, followed by an increase in velocity at higher shear stresses, is a direct manifestation of the catch-slip kinetics governing this compound-ligand interactions under flow. researchgate.netnih.govpnas.org
The shear threshold effect has been reproduced in cell-free systems, confirming that it is primarily due to the physical chemistry of the receptor-ligand binding rather than complex cellular processes alone. upenn.edu Furthermore, the site density of both this compound and its ligands can influence the shear threshold effect; at reduced site densities, the shear threshold is more pronounced, while at higher densities, it may diminish. upenn.edu This suggests that the shear threshold is dependent on the formation of a relatively low number of receptor-ligand bonds. upenn.edu
Here is a representative table illustrating the influence of shear stress on neutrophil rolling velocity mediated by this compound/PSGL-1 interactions, based on experimental findings:
Table 1: Influence of Shear Stress on Neutrophil Rolling Velocity (this compound/PSGL-1)
| Shear Stress (dynes/cm²) | Neutrophil Rolling Velocity (µm/s) |
| 0.2 | ~45 |
| 0.8 | ~15 |
| >0.8 | Increasing |
Note: Data is illustrative and based on findings showing rolling velocity decrease up to an optimal shear stress and increase thereafter. pnas.org
Another aspect influenced by shear stress is the mean stop time of rolling leukocytes. As shear stress increases towards the optimal level, the mean stop time (the duration a leukocyte pauses during rolling) tends to increase, reflecting the stabilization of bonds by the catch mechanism. pnas.org Beyond the optimum shear, the mean stop time decreases as slip bonds become dominant. pnas.org
Table 2: Influence of Shear Stress on Neutrophil Mean Stop Time (this compound/PSGL-1)
| Shear Stress (dynes/cm²) | Mean Stop Time (s) |
| 0.5 - 1.0 (Optimal Range) | Maximum |
| Below 0.5 | Lower |
| Above 1.0 | Decreasing |
Note: Data is illustrative and based on findings showing mean stop time peaking around the optimal shear stress. pnas.org
These detailed research findings highlight how the mechanical environment of blood flow, specifically shear stress, precisely regulates this compound-mediated adhesion dynamics through its effect on the catch-slip kinetics of this compound-ligand bonds, thereby controlling leukocyte recruitment and trafficking. researchgate.netnih.govnih.govpnas.org
Cellular Functions and Physiological Roles of L Selectin in Leukocyte Dynamics
L-Selectin in the Leukocyte Adhesion Cascade
The recruitment of leukocytes from the bloodstream to a site of inflammation or infection involves a well-defined, multi-step adhesion cascade. oup.comaai.orgnih.gov this compound is a key mediator of the initial steps in this cascade. kcl.ac.uknih.govnih.gov
Initial Tethering and Rolling Interactions
The first step in the leukocyte adhesion cascade is the initial capture and tethering of circulating leukocytes to the vascular endothelium, particularly in postcapillary venules. nih.govnih.govoup.comashpublications.org This is followed by a characteristic rolling of the leukocytes along the endothelial surface. nih.govnih.govoup.comashpublications.org this compound, constitutively expressed on most leukocytes, is highly efficient at mediating these initial weak and transient interactions under conditions of shear flow. nih.govnih.govashpublications.orgmdpi.comaai.org
This compound achieves this by binding to specific carbohydrate ligands expressed on the surface of endothelial cells. wikipedia.orgmit.eduglycoforum.gr.jp These ligands are typically heavily glycosylated mucin-like proteins bearing sulfated, sialylated, and fucosylated O-linked carbohydrate side chains, with sialyl LewisX (sLeX) being a minimal structural determinant. wikipedia.orgfrontiersin.orgglycoforum.gr.jpnih.govpnas.org Key endothelial ligands for this compound include Peripheral Lymph Node Addressin (PNAd), CD34, Glycosylation-dependent Cell Adhesion Molecule-1 (GlyCAM-1), and Mucosal Vascular Addressin Cell Adhesion Molecule-1 (MAdCAM-1). wikidoc.orgfrontiersin.orgglycoforum.gr.jpnih.govpnas.org PNAd is constitutively expressed on high endothelial venules (HEVs) in peripheral lymph nodes and is crucial for lymphocyte homing. frontiersin.orgmdpi.comeir-isei.de CD34 and GlyCAM-1 are also found on HEVs. wikidoc.orgglycoforum.gr.jpnih.gov MAdCAM-1 is expressed on HEVs in gut-associated lymphoid tissue and contributes to lymphocyte migration to the gut. wikidoc.orgglycoforum.gr.jpeir-isei.de
This compound can also bind to P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is expressed on leukocytes. glycoforum.gr.jpnih.govpnas.org This interaction can mediate secondary tethering and rolling, where circulating leukocytes adhere to leukocytes already attached to the vessel wall. frontiersin.orgmdpi.com
Contribution to Leukocyte Firm Adhesion and Arrest (Synergy with Integrins)
While selectins primarily mediate rolling, firm adhesion and subsequent arrest of leukocytes are largely mediated by integrins interacting with immunoglobulin superfamily members on the endothelium, such as ICAM-1 and VCAM-1. nih.govaai.orgfrontiersin.orgnih.gov However, this compound plays a synergistic role in this process. nih.govnih.govnih.govaai.org
During rolling, interactions between this compound and its ligands contribute to slowing down leukocyte velocity. nih.govnih.govaai.org This slower rolling allows for closer contact between the leukocyte and the endothelium, facilitating the engagement of chemokine receptors and subsequent activation of integrins. nih.govnih.govoup.comashpublications.orgmdpi.com this compound engagement by ligand can generate transmembrane signals that activate intracellular signaling pathways, leading to increased integrin binding affinity and enhanced chemotaxis. nih.govnih.govaai.org This synergy between this compound-mediated rolling and integrin activation is crucial for the transition from rolling to firm adhesion and arrest on the vascular endothelium. nih.govnih.govnih.govaai.org Studies have shown that optimal selectin-mediated rolling and efficient leukocyte entry into inflammatory sites require the synergistic function of selectins and ICAM-1/β2 integrin interactions. pnas.org
Role in Transendothelial Migration (TEM) and Extravasation
Transendothelial migration (TEM), or extravasation, is the process by which leukocytes move from the bloodstream through the endothelial cell layer into the surrounding tissue. wikipedia.orgwikidoc.orgfrontiersin.orgeir-isei.de While firm adhesion mediated by integrins is a prerequisite for TEM, this compound can also influence this step. frontiersin.orgkcl.ac.ukashpublications.org
Signaling downstream of this compound engagement can contribute to cellular responsiveness to chemokines, which are critical for guiding leukocytes during TEM. frontiersin.orgaai.org Furthermore, studies suggest that this compound may play a role in regulating monocyte protrusion during TEM. frontiersin.orgkcl.ac.uk Ectodomain shedding of this compound during TEM, particularly in monocytes and neutrophils, has been shown to be important for establishing cell polarity and directional persistence, which are necessary for efficient migration through tissues. kcl.ac.uk Incomplete shedding or restoration of this compound expression could potentially influence inflammatory responses by allowing interactions with ligands in the abluminal space. frontiersin.org
This compound in Lymphocyte Trafficking and Recirculation
This compound is particularly important for the trafficking and recirculation of lymphocytes, enabling immune surveillance and maintaining lymphocyte homeostasis. wikipedia.orgnih.govnih.govashpublications.orgaai.orgpnas.org
Homing to Secondary Lymphoid Organs (e.g., Peripheral Lymph Nodes, Mesenteric Lymph Nodes, Peyer's Patches)
This compound acts as a primary "homing receptor" for lymphocytes, facilitating their entry into secondary lymphoid organs such as peripheral lymph nodes, mesenteric lymph nodes, and Peyer's patches. wikipedia.orgwikidoc.orgnih.govnih.govaai.orgmit.edupnas.orgeir-isei.de Naive T and B lymphocytes, which continuously recirculate through secondary lymphoid organs to encounter antigens, express high levels of this compound. wikipedia.orgwikidoc.orgmit.edueir-isei.de
Entry into these organs occurs via specialized post-capillary venules called high endothelial venules (HEVs). wikipedia.orgfrontiersin.orgmit.edu this compound on lymphocytes binds to specific vascular addressins, such as PNAd, CD34, and MAdCAM-1, which are constitutively expressed on the surface of HEVs. wikidoc.orgfrontiersin.orgmit.eduglycoforum.gr.jpnih.govmdpi.comeir-isei.de These interactions mediate the initial tethering and rolling of lymphocytes on the HEV endothelium, slowing their movement in the bloodstream. wikipedia.orgwikidoc.orgmit.edueir-isei.deaai.org This is followed by chemokine-induced integrin activation, leading to firm adhesion and subsequent extravasation into the lymph node parenchyma. mit.edueir-isei.deaai.org this compound-mediated lymphocyte recirculation is essential for maintaining the appropriate tissue distribution of lymphocyte subsets, including naive and regulatory T cells. nih.govnih.gov
Central memory T-lymphocytes also express this compound, which helps them localize in secondary lymphoid organs where they can rapidly proliferate upon re-encountering antigen. wikipedia.orgwikidoc.org In contrast, effector memory T-lymphocytes typically have lower expression of this compound, reflecting their preference for circulating in the periphery and migrating to non-lymphoid tissues. wikipedia.orgwikidoc.orgfrontiersin.orgeir-isei.de
Immune Surveillance and Lymphocyte Homeostasis
This compound-mediated lymphocyte trafficking to secondary lymphoid organs is fundamental to immune surveillance. frontiersin.orgnih.govnih.govashpublications.orgaai.orgpnas.org By constantly recirculating through lymph nodes, naive lymphocytes can efficiently screen for the presence of foreign antigens presented by dendritic cells. frontiersin.orgmit.edu This process is critical for initiating adaptive immune responses. nih.gov
This compound also contributes to lymphocyte homeostasis, the maintenance of appropriate numbers and distribution of lymphocyte populations. nih.govnih.govashpublications.orgaai.orgpnas.org For instance, this compound-mediated entry into peripheral lymph nodes is required for optimal induction of lymphocyte homeostatic proliferation during lymphopenia. nih.govnih.gov The expression of this compound on central memory T cells allows them to reside in secondary lymphoid organs, contributing to immunological memory and rapid recall responses. wikipedia.orgwikidoc.org Furthermore, this compound expression on regulatory T cells has been associated with superior immunosuppressive functions. frontiersin.org
The dynamic regulation of this compound expression, including shedding upon activation and re-expression during differentiation, plays a significant role in directing lymphocyte migration patterns and thus influencing immune responses and homeostasis. frontiersin.org
Specific Roles in Naive, Central Memory, and Effector T and B Cell Subsets
This compound is a crucial homing receptor for lymphocytes, particularly naive and central memory T cells, facilitating their entry into secondary lymphoid tissues via high endothelial venules (HEVs). wikidoc.orgaai.orgresearchgate.netrupress.org This process involves the interaction of this compound on lymphocytes with carbohydrate-based ligands, such as glycosylated forms of CD34 and GlyCAM-1, expressed on the HEV endothelium. wikidoc.orgtandfonline.com
Naive T lymphocytes, which have not yet encountered their specific antigen, require this compound to efficiently traffic to peripheral lymph nodes where antigen presentation occurs. wikidoc.orgnih.gov Central memory T lymphocytes, which have previously encountered antigen, also express this compound, enabling them to localize in secondary lymphoid organs. Here, they reside, poised for rapid proliferation upon re-encountering antigen. wikidoc.orgrupress.org
In contrast, effector memory T lymphocytes typically downregulate or lack this compound expression. wikidoc.orgrupress.org This differential expression pattern is associated with their migratory properties; effector memory cells primarily circulate in the periphery and non-lymphoid tissues, where they exert immediate effector functions upon antigen recognition, rather than recirculating through lymph nodes. wikidoc.orgrupress.org
Studies have shown that this compound-mediated enhancement of chemotaxis to the chemokine CCL21 (secondary lymphoid tissue chemokine, SLC) is observed in naive lymphocytes and effector/memory CD8+ T cells, with a subpopulation of effector/memory CD4+ T cells also responding. aai.org This suggests that this compound signaling can synergize with chemokine receptor signaling to fine-tune lymphocyte migration. aai.org
Myeloid-derived suppressor cells (MDSCs) have been shown to downregulate this compound expression on naive T cells, which can impair their trafficking to lymph nodes and consequently reduce the activation of tumor-specific T cells. nih.govnih.gov This highlights a mechanism by which the tumor microenvironment can suppress anti-tumor immunity by impacting this compound expression on lymphocytes. nih.gov
This compound Expression on T Cell Subsets
| T Cell Subset | This compound Expression | Primary Homing Location | Functional State |
| Naive T Cells | High | Secondary Lymphoid Tissues (via HEVs) | Antigen-inexperienced |
| Central Memory T Cells | High | Secondary Lymphoid Tissues (via HEVs) | Antigen-experienced, poised for proliferation |
| Effector Memory T Cells | Low or Absent | Peripheral/Non-lymphoid Tissues | Antigen-experienced, immediate effector function |
| Effector CD8+ T Cells | Variable (can re-express) | Sites of Infection/Inflammation | Cytotoxic/Effector functions |
This compound in Myeloid Cell Trafficking
This compound is also broadly expressed on circulating myeloid leukocytes and plays significant roles in their recruitment to sites of inflammation and infection. eneuro.org
This compound is critically involved in the initial steps of neutrophil recruitment from the bloodstream to inflamed tissues. eneuro.orgmdpi.comfrontiersin.orgashpublications.org It mediates the initial tethering and rolling of neutrophils along the activated endothelium by binding to ligands such as PSGL-1 (P-selectin glycoprotein ligand-1) on endothelial cells and other leukocytes. eneuro.orgmdpi.com This transient adhesion slows down the fast-flowing neutrophils, allowing them to engage with chemokines presented on the endothelial surface, which in turn activates integrins necessary for firm adhesion and subsequent transmigration. mdpi.combabraham.ac.uknih.gov
Studies using this compound-null mice have demonstrated significant reductions in neutrophil recruitment in models of inflammation, such as thioglycollate-induced peritonitis. frontiersin.org Upon migration into inflamed tissues, this compound is rapidly shed from the neutrophil surface, a process mediated by ADAM17. frontiersin.orgashpublications.org This shedding is not merely a passive event but is implicated in regulating neutrophil functions, including enhancing integrin-mediated outside-in signaling and contributing to bacterial clearance in the lung during infection. ashpublications.org this compound shedding during transmigration may also be involved in establishing cell polarity necessary for subsequent chemotaxis within the tissue. nih.gov
Ligation of this compound on neutrophils by soluble ligands, such as certain mucins, can potentiate neutrophil degranulation, suggesting a post-recruitment signaling role for this compound. eneuro.org
Key Events in Neutrophil Recruitment Involving this compound
| Step | Role of this compound | Interacting Ligands/Molecules |
| Tethering and Rolling | Mediates initial contact and rolling on endothelium. | Endothelial ligands (e.g., glycosylated CD34, GlyCAM-1), PSGL-1 on other leukocytes |
| Integrin Activation (indirect) | Signaling downstream of this compound ligation contributes. | Chemokines, Integrins (e.g., β2-integrins) |
| Transmigration | Involved in pseudopod protrusion and shedding. | Endothelial cells, Proteoglycans, ADAM17 |
| Post-Recruitment Function | Signaling can potentiate degranulation. | Soluble ligands (e.g., mucins) |
This compound is expressed on monocytes and plays a role in their migration and transendothelial migration (TEM). nih.govnih.govfrontiersin.orgdovepress.com Similar to neutrophils, this compound mediates the initial tethering and rolling of monocytes on activated endothelium, often through interactions with PSGL-1 in trans (between a rolling monocyte and an already adherent leukocyte). nih.gov
Recent evidence suggests a more direct role for this compound in regulating monocyte protrusion during TEM. nih.govnih.govdovepress.com Studies have shown that this compound is present in the protruding pseudopods of transmigrating monocytes. biologists.com The shedding of this compound during monocyte TEM appears to be essential for establishing front-back cell polarity, which is necessary for emigrated cells to effectively chemotax towards sites of damage. nih.govnih.gov Blocking this compound shedding can sustain interactions that may exacerbate signaling mechanisms, leading to the formation of multiple pseudopodial extensions and a loss of cell polarity. researchgate.net
This compound has been found to co-cluster with PECAM-1 (platelet-endothelial cell adhesion molecule-1) during neutrophil and monocyte TEM, and this co-clustering is associated with augmented this compound shedding and expedited TEM. biologists.com
Data from studies on Kawasaki disease (KD) patients have indicated altered monocyte subsets, with an expansion of SELL+ classical monocytes in peripheral blood potentially enhancing their invasive behavior. dovepress.com this compound has been verified to play a central role in mediating monocyte attachment to activated aortic endothelial cells. dovepress.com
This compound is expressed on circulating dendritic cells (DCs) and their precursors and is involved in their migration. eneuro.orgnih.govfrontiersin.org Similar to lymphocytes and other myeloid cells, this compound contributes to the tethering and rolling of DCs on activated endothelium, a crucial initial step for their extravasation into tissues. nih.govfrontiersin.org
This compound, along with E- and P-selectin on activated endothelial cells, is required for the DC migration process and is involved in the homing of DCs to lymphoid and peripheral tissues. frontiersin.org While P- and E-selectin are primarily expressed on activated endothelium, this compound is on the leukocyte itself. nih.gov Tetraspanins, such as CD53, can stabilize this compound surface expression and influence lymphocyte recirculation, suggesting a potential indirect role in DC migration through interactions with this compound. frontiersin.org
The migration of DCs is a complex process involving interactions between chemokines, adhesion factors (including selectins and integrins), and cytoskeletal proteins. nih.govfrontiersin.org DCs and their precursors are recruited from the blood into tissues following a cascade of interactions analogous to that of other circulating leukocytes. nih.gov
Monocyte Migration, Protrusion, and Differentiation
Role in Hematopoietic Stem Cell Trafficking and Differentiation
This compound plays a pivotal role in the trafficking and differentiation of hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs). frontiersin.orgnih.gov High expression of this compound on human bone marrow progenitor cells is considered an early indicator of commitment towards lymphoid differentiation. wikidoc.orgfrontiersin.org
HSCs and HPCs continuously traffic between the bone marrow, blood, and peripheral organs. nih.gov This trafficking is essential for maintaining hematopoietic homeostasis and is critical in clinical settings such as bone marrow transplantation. nih.gov While vascular selectins (P- and E-selectin) are primarily involved in the initial tethering of HSPCs to the vessel wall in the bone marrow sinusoids by binding to ligands like PSGL-1 and a specialized glycoform of CD44 called HCELL, this compound also contributes to this process. tandfonline.comnih.gov
This compound is expressed on mobilized human CD34+ HSPCs. researchgate.net Studies have identified human neonatal bone marrow CD10-CD62Lhi cells, indicating that this compound is one of the earliest surface markers expressed on lymphoid-primed HSCs. frontiersin.org These CD10-CD62Lhi cells have the potential to differentiate into various immune cell types, including B cells, dendritic cells, monocytes, NK cells, and T cells. frontiersin.org The expression of this compound on these early progenitor cells is likely required for their trafficking from the bone marrow to peripheral lymphoid organs. frontiersin.org
While CD34 on HEVs in lymph nodes acts as an adhesive ligand for this compound on naive lymphocytes, this specific interaction involving a modified glycoform of CD34 is considered an exception; the general function of CD34 on most endothelial cells and hematopoietic precursors is still being elucidated, although it may involve regulating adhesion and enhancing migration. tandfonline.com
Role of this compound in HSPC Trafficking
| Cell Type | This compound Expression | Role in Trafficking | Associated Processes |
| Lymphoid-Primed HSCs | High | Trafficking from bone marrow to peripheral lymphoid organs | Early marker of lymphoid commitment, differentiation |
| Mobilized HSPCs | Expressed | Involved in homing to bone marrow sinusoids | Hematopoietic homeostasis, transplantation |
Intracellular Signaling Cascades Mediated by L Selectin
Cytoplasmic Tail Interactions and Recruitment of Adaptor Proteins
The short cytoplasmic tail of L-selectin, despite its limited length, interacts with a documented set of intracellular proteins. nih.govkcl.ac.ukfrontiersin.orgnih.gov These interactions are often subject to spatio-temporal regulation and play key roles in linking this compound to the cytoskeleton and recruiting signaling molecules. nih.govfrontiersin.org
Ezrin-Radixin-Moesin (ERM) Family Proteins and Actin Cytoskeleton Linkages
ERM proteins (ezrin, radixin, and moesin) are critical linkers between the plasma membrane and the cortical actin cytoskeleton. nih.govfrontiersin.orgmdpi.com They bind to the cytoplasmic tail of this compound, contributing to its localization on microvilli, which are finger-like membrane protrusions that enhance tethering efficiency under flow. mdpi.comfrontiersin.orgnih.govfrontiersin.orgmdpi.com This interaction is essential for anchoring this compound to the actin framework, facilitating receptor clustering and supporting tethering dynamics. frontiersin.orgnih.govfrontiersin.org Research indicates that ERM protein binding restricts the lateral mobility of this compound within the plasma membrane. frontiersin.orgfrontiersin.org The interaction between this compound and ERM proteins is mediated by a membrane-proximal binding site on the this compound tail. researchgate.net Mutation of a specific arginine residue at position 357 in the this compound tail has been shown to abrogate ERM protein binding. nih.govresearchgate.net While ERM proteins generally link this compound to the cytoskeleton, studies suggest differential roles for ezrin and moesin (B1176500) during processes like transendothelial migration. Ezrin may interact first to promote pseudopod protrusion, while moesin's later interaction might be involved in this compound shedding and limiting further protrusion. mdpi.comnih.govfrontiersin.org
Alpha-Actinin (B1170191) Interactions
Alpha-actinin, a classic actin filament cross-linking protein, is another intracellular binding partner of the this compound cytoplasmic domain. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netaai.org This interaction occurs at a membrane-distal binding site on the this compound tail. researchgate.net Studies using solid-phase binding assays have demonstrated a direct and specific interaction between purified alpha-actinin and the this compound cytoplasmic domain. frontiersin.orgnih.gov Deletion of the C-terminal 11 amino acids of the this compound tail has been shown to abolish interaction with alpha-actinin. frontiersin.orgnih.govaai.org The interaction with alpha-actinin is thought to be important for mediating interactions with the actin cytoskeleton and may play a role in leukocyte tethering and rolling. nih.govresearchgate.net
Calmodulin (CaM) Binding and Regulation
Calmodulin (CaM), an 18 kDa calcium-binding protein, binds to the cytoplasmic tail of this compound. nih.govresearchgate.netkcl.ac.ukfrontiersin.orgresearchgate.netresearchgate.netnih.gov This interaction is thought to occur constitutively in resting cells and plays a role in regulating this compound ectodomain shedding. nih.govfrontiersin.orgnih.gov CaM binding to the membrane-proximal region of the this compound tail is believed to protect the cleavage site from proteolytic attack. nih.govfrontiersin.orgnih.gov Upon cell stimulation, CaM dissociates from this compound, promoting a conformational change that facilitates shedding by ADAM17. nih.govfrontiersin.org Serine 364 on human this compound has been identified as important for the dissociation of CaM. nih.govkcl.ac.ukfrontiersin.org The binding of CaM to this compound is calcium-dependent and involves the juxtamembrane and predicted transmembrane regions of this compound. nih.gov
Other Identified Intracellular Binding Partners (e.g., Protein Kinase C isozymes, μ1alpha/AP-1)
In addition to ERM proteins, alpha-actinin, and calmodulin, the this compound cytoplasmic tail has been shown to interact with other intracellular proteins, including Protein Kinase C (PKC) isozymes and the μ1alpha subunit of the adaptor protein complex AP-1. nih.govresearchgate.netkcl.ac.ukfrontiersin.orgnih.govrupress.orgnih.gov
PKC isozymes, specifically α, ι, and θ, are capable of phosphorylating the this compound tail on serine residues, notably Ser364 and Ser367 in human this compound. nih.govfrontiersin.orgcharite.defrontiersin.orgnih.gov This phosphorylation is induced by agonists of leukocyte activation, such as phorbol (B1677699) esters or T-cell receptor stimulation. nih.govcharite.defrontiersin.orgnih.gov The interaction of these PKC isozymes with the this compound cytoplasmic domain is modulated by the phosphorylation state of the receptor. frontiersin.orgnih.gov Increased retention of PKC onto the this compound tail has been observed after T-cell receptor stimulation. nih.gov
The μ1alpha subunit of the adaptor protein complex AP-1 has also been shown to interact with the cytoplasmic tail of this compound via a basic binding motif. nih.govfrontiersin.orgnih.govnih.gov This interaction suggests a role for AP-1 in the trafficking and sorting of this compound. nih.gov Phosphorylation of the this compound tail may regulate its interaction with μ1alpha/AP-1. nih.govnih.gov
This compound-Mediated "Outside-In" Signaling Pathways
Ligation or clustering of this compound initiates "outside-in" signaling, transmitting signals from the extracellular environment into the cell. charite.deaai.orgashpublications.org This process can lead to a variety of downstream events, including the activation of tyrosine kinases and subsequent signaling cascades that influence leukocyte function. charite.denih.govaai.orgresearchgate.net
Activation of Tyrosine Kinases (e.g., Src family kinases like p56lck, Syk, Btk)
This compound engagement and clustering can lead to the activation of various intracellular tyrosine kinases, which are key mediators of downstream signaling. charite.denih.govaai.orgresearchgate.net Src family kinases (SFKs), such as p56lck (Lck), Fgr, Hck, and Lyn, have been implicated in this compound-mediated signaling. charite.denih.govaai.orgrupress.orgresearchgate.netnih.gov Lck, in particular, has been shown to interact with the cytoplasmic domain of this compound, potentially via its SH2 domain, and can phosphorylate the receptor on a C-terminal tyrosine residue. charite.deashpublications.orgresearchgate.net Activation of SFKs is considered essential for selectin-dependent integrin activation. mdpi.comrupress.org
Spleen tyrosine kinase (Syk) is another kinase involved in this compound signaling, often acting downstream of SFKs and ITAM domain-containing adaptor proteins. rupress.orgnih.govashpublications.orguniprot.org While initially characterized in the context of E-selectin and PSGL-1 interactions, evidence suggests a role for Syk in this compound-mediated pathways, particularly in the context of PSGL-1/L-selectin complexes. rupress.orgashpublications.org Syk is recruited by binding to phosphorylated ITAM domains on receptors or adaptor proteins. nih.govuniprot.org
Bruton's tyrosine kinase (Btk), a member of the Tec family of kinases, is also positioned downstream of Syk in certain selectin signaling pathways. rupress.orgashpublications.orgashpublications.org Btk is required for activating downstream pathways like phospholipase C (PLC) γ2 and phosphoinositide 3-kinase (PI3K) γ, which are involved in generating signaling molecules and influencing cellular responses. ashpublications.orgashpublications.org While much of the detailed mechanism involving Btk has been studied in the context of E-selectin, the involvement of Syk upstream suggests potential parallels or interactions within this compound-mediated signaling. rupress.orgashpublications.org
This compound triggering leads to a p56lck-dependent activation of small G proteins like Ras and Rac, which in turn can activate MAP kinases and stress-activated protein kinases (SAPK/JNK), leading to actin polymerization and the generation of reactive oxygen species. nih.govresearchgate.netresearchgate.net
Data Table: Key Intracellular Binding Partners of this compound Cytoplasmic Tail
| Binding Partner | Family/Type | Interaction Site on this compound Tail | Proposed Role(s) |
| Ezrin | ERM protein | Membrane-proximal (R357) | Actin cytoskeleton linkage, microvillar localization, signaling adaptor, monocyte protrusion frontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.org |
| Radixin | ERM protein | Membrane-proximal | Actin cytoskeleton linkage, microvillar localization frontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.net |
| Moesin | ERM protein | Membrane-proximal (R357) | Actin cytoskeleton linkage, microvillar localization, signaling adaptor, ectodomain shedding, monocyte protrusion frontiersin.orgnih.govfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netfrontiersin.org |
| Alpha-Actinin | Actin cross-linking protein | Membrane-distal (C-terminal 11 aa) | Actin cytoskeleton linkage, potential role in tethering and rolling frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netaai.org |
| Calmodulin (CaM) | Calcium-binding protein | Juxtamembrane/Transmembrane region | Regulation of ectodomain shedding, constitutive binding in resting cells nih.govresearchgate.netkcl.ac.ukfrontiersin.orgresearchgate.netresearchgate.netnih.gov |
| Protein Kinase C (PKC) | Serine/Threonine Kinase | Cytoplasmic tail (Ser364, Ser367) | Phosphorylation of this compound tail, modulation of interactions nih.govresearchgate.netfrontiersin.orgcharite.defrontiersin.orgnih.gov |
| μ1alpha/AP-1 | Adaptor protein complex subunit | Basic binding motif | This compound trafficking and sorting nih.govfrontiersin.orgnih.govnih.gov |
| p56lck (Lck) | Src family tyrosine kinase | Cytoplasmic tail (potential SH2) | Tyrosine phosphorylation, activation of downstream pathways charite.denih.govaai.orgashpublications.orgresearchgate.netresearchgate.net |
| Syk | Spleen tyrosine kinase | Downstream of SFKs/ITAM adaptors | Signal transduction, involvement in PSGL-1/L-selectin complexes rupress.orgnih.govashpublications.orguniprot.org |
| Btk | Tec family tyrosine kinase | Downstream of Syk | Activation of PLCγ2 and PI3Kγ pathways rupress.orgashpublications.orgashpublications.org |
Activation of Mitogen-Activated Protein Kinases (MAPK) (e.g., p38MAPK, JNK, ERK)
Stimulation of this compound has been shown to activate Mitogen-Activated Protein Kinases (MAPK), including Extracellular signal-Regulated Kinase (ERK), Jun N-terminal kinase (JNK), and p38 MAPK. researchgate.netcharite.de In neutrophils, this compound cross-linking leads to increased tyrosine phosphorylation and activation of MAP kinase. nih.gov Specifically, ligation of this compound can lead to the activation of ERK and JNK. researchgate.netcharite.de Peak phosphorylation of p38 MAPK has been observed within 1 minute of this compound cross-linking, while ERK1/2 phosphorylation peaks later, around 10 minutes. researchgate.net This suggests a differential activation profile for these kinases downstream of this compound signaling. P38 MAPK, but not ERK1/2, has been implicated in this compound-mediated neutrophil shape change, integrin activation, and degranulation. researchgate.net The activation of MAPK pathways points towards a stimulation of the Ras pathway upon this compound triggering. nih.gov
Involvement of Small GTPases (e.g., Rac, Ras)
This compound signaling involves the activation of small GTPases, notably Rac and Ras. researchgate.netnih.govresearchgate.net In T lymphocytes, this compound triggering can activate the small G-proteins Ras and Rac through a signaling cascade involving the tyrosine kinase p56lck. nih.govresearchgate.net This activation of Rac can lead to rearrangements of the actin cytoskeleton. researchgate.netresearchgate.net The Ras pathway, stimulated by this compound, can subsequently lead to the activation of MAPK. nih.gov Studies using genetically p56lck-deficient cells have demonstrated that p56lck is crucial for this compound-induced tyrosine phosphorylation, association with Grb2/Sos, and activation of Ras. nih.gov Activation of Rac1 has also been linked to E-selectin-dependent slow neutrophil rolling, suggesting a role for small GTPases downstream of selectin signaling in general. mdpi.com
Intracellular Calcium Flux and Phosphotyrosine Protein Levels
Ligation of this compound is known to elicit an increase in intracellular calcium levels and elevated phosphotyrosine protein levels. researchgate.netcharite.denih.gov These events occur rapidly following antibody-mediated cross-linking of this compound, a process thought to mimic physiological ligand binding and clustering on inflamed endothelium. aai.org The increase in cytosolic Ca2+ levels and enhanced tyrosine phosphorylation are among the earliest responses observed upon this compound clustering. nih.govaai.org Several cellular proteins show increased tyrosine phosphorylation upon this compound ligation, with prominent bands observed at various molecular weights, including one that comigrates with MAP kinase. nih.gov This tyrosine phosphorylation is specific to this compound ligation and does not require cross-linking or reorganization of the actin cytoskeleton. nih.gov
Functional Outcomes: Integrin Activation (e.g., β1, β2, LFA-1, Mac-1) and Enhanced Adhesion
A key functional outcome of this compound signaling is the enhancement of integrin-mediated binding activity, particularly for β1 and β2 integrins. researchgate.netcharite.deaai.org this compound cross-linking can lead to the activation of β2 integrins, including Lymphocyte Function-Associated Antigen-1 (LFA-1, αLβ2) and Macrophage Antigen-1 (Mac-1, αMβ2), which are crucial for neutrophil adhesion and arrest under shear flow. researchgate.netmdpi.comaai.orgnih.govaai.orgfrontiersin.orgaai.org Signaling through this compound contributes to the activation of β2 integrins, leading to increased neutrophil adhesion to ligands like ICAM-1. researchgate.netaai.org This activation can involve both affinity modulation through conformational changes and avidity modulation through integrin clustering. researchgate.net While LFA-1 is primarily involved in initial adhesion and slow rolling, Mac-1 plays a significant role in subsequent lumenal crawling and transendothelial migration, with this compound signaling influencing the activation of both. mdpi.comnih.govaai.orgresearchgate.net
This compound-Mediated "Inside-Out" Signaling and Regulatory Mechanisms
This compound mediates "inside-out" signaling, where intracellular events triggered by this compound ligation influence the activation state and function of other adhesion molecules, particularly integrins. charite.demdpi.comresearchgate.net This process is crucial for regulating leukocyte adhesion and migration dynamics.
Cross-talk with Chemokine Receptors (e.g., CCR7) and T-Cell Receptor (TCR) Signaling
This compound signaling exhibits cross-talk with other important signaling pathways in leukocytes, including those initiated by chemokine receptors and the T-Cell Receptor (TCR). This compound-mediated signaling can enhance the chemotaxis of lymphocytes to chemokines like Secondary Lymphoid Tissue Chemokine (SLC; CCL21), the ligand for CCR7. aai.orgnih.gov This suggests a functional synergy between this compound and CCR7 signaling pathways, potentially through cross-talk that requires intact intracellular kinase function. aai.orgnih.gov While this compound and CCR7 are both crucial for lymphocyte migration to secondary lymphoid organs, ligation of either receptor alone does not necessarily lead to changes in CCR7 expression levels or internalization, implying a more complex interaction at the signaling level. aai.orgnih.gov Furthermore, TCR signaling has been shown to influence this compound expression, typically leading to its downregulation, although activated T cells can re-express this compound. nih.govresearchgate.net Cross-talk between TCR and chemokine receptor signaling has also been observed, influencing T cell migration and interactions. portlandpress.comuni-konstanz.de While direct molecular mechanisms of this compound cross-talk with TCR signaling are still being elucidated, the influence of TCR signaling on this compound expression highlights a regulatory interplay between these pathways. nih.govresearchgate.net
Mechanotransduction and Force-Dependent this compound Signaling
This compound, a type-I transmembrane glycoprotein (B1211001), functions as a mechanosensitive receptor, playing a crucial role in leukocyte adhesion and signaling under conditions of mechanical force, particularly hydrodynamic shear stress in blood flow frontiersin.org. This mechanotransduction capability is intrinsically linked to its unique binding characteristics, including the formation of "catch bonds". oup.comannualreviews.org Unlike typical "slip bonds" where increased force shortens bond lifetimes, catch bonds exhibit prolonged lifetimes under increasing force, up to an optimal shear stress threshold (typically between 0.3 and 1.0 dynes per cm²) oup.comnih.gov. Beyond this optimum, the bonds transition back to slip bond behavior, with lifetimes decreasing as force increases oup.commdpi.com. This catch-slip bond mechanism is vital for regulating leukocyte rolling velocity and ensuring stable adhesion under physiological flow conditions oup.commdpi.com.
The interaction of this compound with its ligands, such as sialyl Lewis X (sLex), is central to this force-dependent signaling nih.govfrontiersin.org. The binding occurs within a critical shear stress range, and the catch-bond mechanism allows for increased adhesiveness under optimal shear stress by potentially exposing more of the ligand-binding domain nih.govfrontiersin.org. This force-enhanced adhesion mediated by this compound catch bonds is well-supported by in vitro studies oup.com.
Mechanotransduction through this compound engagement initiates intracellular signaling cascades that influence leukocyte behavior, particularly neutrophil adhesion and migration frontiersin.org. Force applied to this compound catch bonds can transduce signals that lead to the activation of high-affinity β2-integrins, such as LFA-1 (CD11a/CD18) nih.govresearchgate.net. This activation is a critical step for the transition from rolling adhesion to firm arrest on the endothelium nih.govresearchgate.net.
Research indicates that the engagement of this compound by ligands, such as E-selectin on inflamed endothelium, can lead to the clustering of this compound on the leukocyte surface frontiersin.orgnih.gov. This clustering is thought to drive "outside-in" signaling frontiersin.org. The short 17-amino-acid cytoplasmic tail of this compound, despite its size, is crucial for transducing these inflammatory signals into the cell nih.govmdpi.com. It can interact with intracellular proteins, including the ezrin-radixin-moesin (ERM) proteins, α-actinin, and calmodulin mdpi.comfrontiersin.org.
In neutrophils, this compound can form a complex with PSGL-1 (P-selectin glycoprotein ligand-1) in cis, and this complex is required for triggering inside-out signaling that results in LFA-1 activation mdpi.comrupress.org. Engagement of this PSGL-1–this compound complex by endothelial selectins (E- or P-selectin) under shear stress initiates a signaling cascade involving Src family kinases (Fgr, Hck, and Lyn), ITAM domain-containing adaptor proteins, and other kinases, ultimately leading to LFA-1 activation frontiersin.orgmdpi.comrupress.org. Specifically, Fgr has been shown to bind the this compound cytoplasmic domain frontiersin.org. This signaling pathway contributes to the extension of LFA-1 to an intermediate conformation and its subsequent transition to a high-affinity state capable of forming shear-resistant bonds with ICAM-1 on the endothelium frontiersin.orgnih.govrupress.org.
Mechanical force exerted on this compound also contributes to ectodomain shedding, a process where the extracellular portion of this compound is cleaved from the cell surface mdpi.comfrontiersin.org. This shedding can be intensified by mechanical stress and acts as a self-limiting mechanism for this compound's function as both an adhesion molecule and a signaling receptor frontiersin.org. Mechanical shedding, driven by the activation of p38 MAPK, can lead to increased rolling velocity over time frontiersin.org.
Regulation of L Selectin Surface Expression
Ectodomain Shedding of L-Selectin
Ectodomain shedding of this compound involves the cleavage of the extracellular domain near the cell membrane, resulting in the release of a soluble form of this compound (sthis compound) and leaving a small membrane-associated fragment. nih.gov This process is mediated by membrane-bound proteases. nih.govphysiology.org
Identification of Key Proteolytic Enzymes (e.g., ADAM17/TACE)
The primary enzyme responsible for this compound shedding in leukocytes is the zinc-dependent metalloproteinase, a disintegrin and metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE). frontiersin.orgnih.govresearchgate.netantibodies-online.comnih.gov ADAM17 is a member of the ADAM family of metalloproteinases, which are involved in the proteolytic shedding of a diverse range of cell surface receptors and ligands. nih.govingentaconnect.com Studies using ADAM17-deficient cells and chimeric mice have provided strong evidence for ADAM17's role as a primary sheddase of this compound, particularly upon overt activation of mature neutrophils. nih.govnih.gov
However, ADAM17 is not the sole sheddase for this compound. ingentaconnect.comnih.gov Other metalloproteinases, such as ADAMs 8 and 10, have also been reported to cleave this compound in specific contexts. frontiersin.org ADAM8, expressed by neutrophils and other cells like B cells, can be rapidly mobilized to the cell surface upon activation or binding to endothelial cells and can directly cleave this compound. ingentaconnect.comashpublications.org Evidence suggests that ADAM17-independent shedding mechanisms also exist and contribute to both inducible and constitutive this compound turnover. nih.gov
Regulatory Mechanisms of Shedding (e.g., Phosphorylation, Cell Activation, Integrin Ligation, Chemokine Stimulation)
This compound shedding is a tightly regulated process influenced by various intracellular signals and extracellular stimuli. Cell activation is a major trigger for rapid this compound shedding in numerous leukocyte subtypes. frontiersin.orgresearchgate.net This activation can be initiated by a variety of artificial or physiological agonists. frontiersin.org
Phosphorylation plays a critical role in regulating this compound shedding. Phosphorylation of specific residues in the cytoplasmic tail of this compound can influence its interaction with intracellular proteins, such as calmodulin (CaM), which negatively regulates shedding by protecting the cleavage site. pnas.orgaai.org Dissociation of CaM from this compound, often triggered by phosphorylation (e.g., at Serine 364), promotes an allosteric change that facilitates ectodomain shedding by ADAM17. pnas.org
Cell activation through various pathways, including those involving protein kinase C (PKC), can induce this compound shedding. aai.org Calmodulin inhibition has also been shown to induce proteolytic shedding of this compound, potentially by disrupting its interaction with the cytoplasmic domain of this compound. aai.org
Integrin ligation can also regulate this compound shedding. pnas.orgnih.gov Engagement of integrins can trigger downstream signaling pathways that lead to the activation of metalloproteinases like ADAM17, promoting this compound cleavage. nih.govashpublications.org This interplay between integrin activation and this compound shedding is important during leukocyte recruitment. nih.gov
Chemokine stimulation is another key regulator of this compound shedding and function. pnas.orgashpublications.org Chemokines can induce signaling cascades that contribute to the shedding process. pnas.orgashpublications.org Moreover, this compound stimulation itself can enhance the functional expression of chemokine receptors like CXCR4, suggesting a cooperative role between adhesion molecules and chemokines in regulating leukocyte migration. ashpublications.org Hypotonicity, leading to cell swelling, has also been shown to induce this compound shedding in human neutrophils through a metalloprotease-dependent mechanism. physiology.org
The regulation of this compound expression also involves transcriptional and post-transcriptional mechanisms. nih.govoup.comaai.org While shedding provides rapid control of surface levels, changes in gene transcription and mRNA stability contribute to longer-term regulation of this compound expression, influencing leukocyte trafficking and function over time. nih.govoup.comaai.org
Physiological and Functional Consequences of Shedding
Ectodomain shedding of this compound has significant physiological and functional consequences for leukocyte behavior and immune responses.
Shedding of this compound releases a soluble form (sthis compound) into the circulation and local microenvironment. frontiersin.orgontosight.airndsystems.com sthis compound retains its ability to bind to this compound ligands on endothelial cells. nih.govontosight.ai Circulating sthis compound levels can be detected in normal plasma and are often used as a biomarker for leukocyte activity, particularly during inflammation. frontiersin.orgontosight.ai Elevated levels of sthis compound have been associated with various inflammatory and immune-related disorders. ontosight.ai At sufficiently high concentrations, sthis compound can act as a competitive inhibitor, blocking the binding of cell-surface this compound to its ligands on the endothelium, thereby modulating leukocyte adhesion and recruitment. nih.govrndsystems.com The size of sthis compound can vary depending on the cell type from which it is shed, with lymphocyte-derived sthis compound being approximately 62 kDa and neutrophil-derived sthis compound ranging from 75-100 kDa. rndsystems.com
This compound shedding plays a crucial role in regulating leukocyte polarity and directional migration, particularly during transendothelial migration (TEM). pnas.orgkcl.ac.ukpnas.org In monocytes, this compound shedding occurs specifically within the leading migratory fronts (pseudopods) during TEM. pnas.orgpnas.org Blocking this compound shedding in transmigrating monocytes leads to increased pseudopodial extensions, defective front-back polarity, and impaired directional migration persistence. pnas.orgpnas.org This suggests that localized shedding is essential for establishing and maintaining the polarized morphology required for efficient migration through tissues. Similar findings have been observed in neutrophils, where this compound shedding during TEM is crucial for establishing front-back polarity and optimal chemotaxis. kcl.ac.uk The membrane-retained fragment of this compound following shedding may also play a role in guiding neutrophil interstitial chemotaxis. wikipedia.org
This compound shedding can modulate leukocyte chemotactic responsiveness. While this compound is primarily known for its role in initial tethering and rolling, evidence suggests it also influences later stages of leukocyte recruitment, including chemotaxis. pnas.orgkcl.ac.ukaai.org Blocking this compound shedding has been shown to impact neutrophil chemotaxis towards chemoattractants like fMLP. kcl.ac.uk Studies in mice lacking this compound have demonstrated a significant impact on neutrophil chemotaxis in vivo, although the precise molecular mechanisms are still being investigated. pnas.orgaai.org The ability of this compound engagement to enhance chemokine receptor function further highlights its role in coordinating adhesive and chemotactic signals during leukocyte trafficking. ashpublications.org
Impact on Cell Polarity and Directional Migration
Intracellular Trafficking and Recycling of this compound
While the rapid proteolytic cleavage, or shedding, of this compound from the cell surface upon leukocyte activation is a prominent regulatory mechanism, intracellular trafficking and recycling also contribute to maintaining or altering surface expression levels frontiersin.orgaai.orgnih.govoup.com. This compound triggering has been shown to result in receptor capping in lymphocytes, a process involving intracellular signaling molecules, neutral sphingomyelinase, small G proteins, and the cytoskeleton nih.gov. This capping might be important in the very early phase of lymphocyte trafficking nih.gov.
Research suggests that calmodulin may regulate the intracellular trafficking of this compound molbiolcell.org. While detailed pathways of this compound recycling are not as extensively described as shedding in the provided information, the dynamic nature of surface expression implies mechanisms for internalizing and potentially recycling the receptor to the plasma membrane. The balance between shedding, synthesis, and intracellular trafficking/recycling ultimately dictates the density of this compound on the cell surface, which is a major determinant of its binding activity and the ability of cells to enter tissues oup.comaai.org.
Transcriptional and Post-transcriptional Control of this compound Levels on the Cell Surface
The expression of this compound is subject to complex regulation at both the transcriptional and post-transcriptional levels, which influence the amount of protein available for surface presentation frontiersin.orgoup.comoup.comaai.orgaai.org. The human this compound gene, SELL, is located on chromosome 1 and its transcription is regulated by transcription factors such as FOXO1 frontiersin.orgwikipedia.org. In mice, transcription of the sell gene is regulated by factors including Mzf1, Klf2, Sp1, Ets1, and Irf1, which bind to and activate the mouse sell promoter frontiersin.orgnih.gov. Overexpression of these factors can increase sell mRNA expression nih.gov.
Cytokines also play a role in transcriptional regulation. For instance, Interleukin-12 (IL-12) appears to regulate mouse this compound expression at the mRNA level, suggesting it can act as a mediator of transcriptional control aai.org. Analysis of mRNA levels in T cells differentiated in the presence or absence of IL-12 showed that the cytokine directly affects this compound mRNA levels aai.org.
Post-transcriptional mechanisms significantly contribute to the control of this compound expression. These include the regulation of this compound mRNA stability nih.govoup.com. Studies in activated T cells have shown that changes in this compound surface expression correlate with changes in mRNA levels, implying control at the pre-translational level, which encompasses both transcriptional and post-transcriptional regulation oup.comaai.org. Following T cell activation, there is an initial rapid decrease in this compound due to proteolytic cleavage, followed by a transient increase in surface expression associated with increased this compound mRNA levels resulting from enhanced message stability nih.govoup.com. Later after activation, this compound levels decrease again, leading to an this compound-negative phenotype, which is attributed to the down-regulation of gene transcription, even while mRNA stability remains high nih.govoup.com.
Evidence also suggests that post-transcriptional events contribute to the regulation of this compound expression in specific cell types, such as rat thymocytes, where despite having more this compound RNA than other lymphocytes, they synthesize significantly less protein nih.govnih.gov. Signaling pathways, including those dependent on calcium and protein kinase C, can exert opposing influences on this compound mRNA levels, further highlighting the complexity of pre-translational regulation oup.comaai.org. Protein kinase C pathways may up-regulate this compound mRNA and surface expression early in T cell proliferation, while chronic elevation of intracellular calcium can down-regulate expression at the pre-translational level through calcineurin activation oup.comaai.org.
Furthermore, post-translational modifications, such as glycosylation, influence the molecular weight of this compound, which varies between cell types, and are essential for its counter-receptor activity frontiersin.org. Proteolytic shedding, mediated by enzymes like ADAM17, is a critical post-translational mechanism that rapidly reduces this compound surface expression upon cell activation frontiersin.orgaai.org.
The dynamic regulation of this compound surface expression through these interconnected transcriptional, post-transcriptional, and protein-level mechanisms ensures appropriate leukocyte trafficking and function in diverse physiological and pathological contexts.
L Selectin in Models of Disease Pathophysiology Mechanistic Insights from Experimental Models
L-Selectin in Acute and Chronic Inflammation Models
This compound is a key mediator of leukocyte recruitment in both acute and chronic inflammatory settings. imrpress.comthieme-connect.de Its ability to facilitate the initial tethering and rolling of leukocytes on activated endothelium is fundamental to the inflammatory cascade. aai.orgthieme-connect.de
Role in Acute Lung Injury Models (e.g., Klebsiella pneumoniae-induced pneumonia)
In models of acute lung injury (ALI), including those induced by Klebsiella pneumoniae or mechanical ventilation (VILI), neutrophil recruitment is a critical event, and this compound plays a role in this process. frontiersin.orgnih.govfrontiersin.org Studies using Klebsiella pneumoniae-induced pneumonia models in mice have demonstrated that this compound is required for effective bacterial clearance. This compound-deficient mice exhibit a significantly increased bacterial burden in the blood, lung tissue, bronchoalveolar lavage fluid, and spleen compared to wild-type mice. nih.govresearchgate.net While neutrophil recruitment into the alveoli and lung tissue was slightly, but significantly, decreased in this compound-deficient mice, the severe phenotype observed in bacterial burden suggests additional functions for this compound beyond just recruitment in this model. nih.govresearchgate.net
Research indicates that this compound cleavage from the neutrophil surface, triggered by integrin engagement, is involved in neutrophil recruitment into the lung and bacterial clearance during K. pneumoniae-induced pulmonary inflammation. nih.gov The metalloproteinase ADAM17 is responsible for shedding this compound from the neutrophil surface in an IRhom2-dependent manner downstream of integrin ligation. nih.gov This cleavage enhances integrin-mediated outside-in signaling, leading to increased neutrophil effector functions necessary for an adequate immune response. nih.gov
In ventilator-induced lung injury (VILI) models, neutrophil recruitment is driven by this compound expression. frontiersin.org Both VILI and intratracheal LPS-induced lung injury models show downregulation of this compound (CD62L) on neutrophils in bronchoalveolar lavage fluid. frontiersin.org While LPS-induced injury involves upregulation of CD11b/CD18, VILI can result in neutrophil migration independent of CD18 integrin-mediated interactions, suggesting variations in the precise mechanisms depending on the ALI model. frontiersin.org
Contribution to Ischemia-Reperfusion Injury Models
Ischemia-reperfusion (I/R) injury, which occurs when blood flow is restored to tissues after a period of ischemia, involves significant neutrophil-dependent tissue damage. thieme-connect.comnih.gov this compound has been implicated as an important mediator in various I/R injury models. imrpress.comnih.govreliasmedia.com
In a rat model of skeletal muscle I/R injury, blockade of this compound using a function-blocking monoclonal antibody (LAM1-116) significantly reduced neutrophil infiltration, decreased tissue edema, and improved muscle fatigue contractile force. thieme-connect.comnih.gov Myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation, showed a significantly lower increase in the this compound antibody-treated group compared to control groups. thieme-connect.comnih.gov
Studies in a sheep model of lung I/R injury demonstrated that antibodies directed against both L- and E-selectin significantly reduced pulmonary leakage and neutrophil accumulation. imrpress.com Similarly, in a lung transplant model, anti-E- and anti-L-selectin antibodies improved post-transplant pulmonary function tests. imrpress.com
However, the role of this compound in I/R injury can vary depending on the organ system. In contrast to findings in muscle and lung, this compound alone does not appear to mediate leukocyte recruitment to the postischemic kidney in rat models; P-selectin seems to be more prominently involved in renal I/R injury. imrpress.com Despite this, blocking initial selectin-mediated events in renal I/R has been shown to reduce late renal dysfunction and tissue damage. imrpress.com In liver I/R injury, studies have primarily focused on P-selectin. imrpress.com
General Mechanisms in Systemic Inflammation
In systemic inflammation, this compound contributes to the recruitment of leukocytes from the blood to sites of inflammation. aai.orgnih.gov It is constitutively expressed on most leukocytes and plays a role in the emigration of lymphocytes into peripheral lymph nodes and sites of chronic inflammation, as well as the emigration of neutrophils into acute inflammatory sites. imrpress.com
This compound mediates leukocyte tethering and rolling through binding to ligands on vascular endothelial cells under hydrodynamic shear. aai.org This initial interaction allows leukocytes to sense activating signals on the endothelium, such as chemokines, which then trigger the activation of leukocyte integrins, leading to firm adhesion and subsequent transmigration into the tissue. thieme-connect.denih.gov
Shedding of this compound from the leukocyte surface is a mechanism that can impact leukocyte migration. asm.orgaai.org Loss of this compound before leukocytes bind to endothelial ligands can prevent their migration into inflamed tissues. asm.org However, in some contexts, such as a rat arthritis model, shedding of this compound from circulating neutrophils was associated with reduced neutrophil migration into inflamed joints and improved clinical symptoms, suggesting that shedding can be beneficial by limiting tissue inflammation. aai.org
This compound in Autoimmune and Inflammatory Disease Models
This compound's role in leukocyte trafficking extends to chronic inflammatory and autoimmune diseases, where the persistent infiltration of immune cells contributes to tissue damage.
Atherosclerosis Progression in Animal Models (Monocyte Trafficking)
Atherosclerosis is a chronic inflammatory process involving the accumulation of immune cells, particularly monocytes and macrophages, in the arterial wall. spandidos-publications.comahajournals.org this compound plays a complex role in the progression of atherosclerosis in animal models, primarily influencing monocyte and lymphocyte trafficking. ahajournals.orgfrontiersin.orgnih.govfrontiersin.org
Studies using ApoE-/- mice, a common model for atherosclerosis research, have investigated the impact of this compound deficiency. Interestingly, mice lacking this compound have been shown to develop accelerated atherosclerosis. frontiersin.org This suggests that this compound-dependent trafficking to atherosclerotic lesions may be protective in this context. frontiersin.org Flow cytometric analysis of immune cell infiltrates in the aortas of this compound-deficient ApoE-/- mice revealed that two B-cell subsets, B1a and Bregs, which provide an anti-inflammatory role, were affected, potentially contributing to the accelerated disease. frontiersin.org
Monocyte trafficking is crucial in atherosclerosis development. spandidos-publications.com While P-selectin and its ligand PSGL-1 are considered crucial for the initiation of monocyte adhesion in atherosclerotic lesions, this compound also contributes to monocyte interactions with the endothelium. ahajournals.orgnih.gov Ly-6Chi monocytes, which express higher levels of PSGL-1 and this compound, show enhanced binding to P-, E-, and this compound under physiological conditions compared to Ly-6Clo monocytes. nih.gov The interaction between PSGL-1 and this compound on leukocytes is important for leukocyte adhesion to atherosclerotic lesions. nih.gov Experiments with ApoE-/- mice lacking PSGL-1 (a ligand for this compound) showed impaired Ly-6Chi monocyte recruitment to arterial injuries and reduced monocyte infiltration in atherosclerotic lesions, highlighting the importance of this compound ligands in this process. nih.gov
This compound is also involved in the trafficking of lymphocytes to the arterial wall. ahajournals.orgfrontiersin.org Lymphocyte migration into both normal and atherosclerosis-prone aortas is partially dependent on this compound. ahajournals.org This suggests that this compound ligands are present in the aortic wall and facilitate lymphocyte entry. ahajournals.org
Experimental Rheumatoid Arthritis Models (Monocyte Trafficking)
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints and infiltration of immune cells into the synovial tissue. aai.orgresearchgate.net Experimental models of RA, such as proteoglycan (PG)-induced arthritis and collagen-induced arthritis (CIA) in mice and rats, have demonstrated a role for this compound in the pathogenesis of this disease. aai.orgresearchgate.net
In the PG-induced arthritis model in mice, this compound (CD62L) expression is required for severe joint inflammation. aai.org Mice deficient in this compound showed reduced severity and incidence of arthritis compared to wild-type mice. aai.orgresearchgate.net While PG-specific spleen cell proliferation was reduced in this compound knockout mice, the production of Th cytokines and autoantibodies was comparable to wild-type mice. aai.org However, the ability of knockout leukocytes to adhere tightly to the synovial endothelium in arthritic joints was diminished, correlating with reduced granulocyte (neutrophil) influx and inflammation severity. aai.org This suggests that this compound expression, particularly on cells of the innate immune system like granulocytes, is important for their efficient entry into the joints. aai.org
In a collagen-induced arthritis rat model, silencing this compound alleviated inflammatory infiltration of the synovium and cartilage destruction. researchgate.net This study also indicated that this compound enhances the migration and invasion of fibroblast-like synoviocytes (FLSs), which play a major role in RA pathophysiology, through the activation of NF-κB signaling pathways, thereby worsening RA progression. researchgate.net
Monocyte trafficking to the joints is also suggested to contribute to the autoimmune cycle in RA. ashpublications.org Studies in inflammatory models, including those relevant to RA, have shown that blockade of this compound can abrogate monocyte rolling, firm adhesion, and infiltration into inflamed tissues. ashpublications.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 135403797 |
Detailed Research Findings: Examples from Models
Here are some detailed findings from the experimental models discussed:
Acute Lung Injury (K. pneumoniae):
| Mouse Genotype | Bacterial Burden (CFU) in Lung Tissue (Mean ± SEM) | Neutrophil Recruitment in Lung Tissue (Mean ± SEM) | Survival Rate (%) |
| Wild-type | Lower | Higher | Higher |
| This compound-/- | Highly Increased nih.govresearchgate.net | Slightly, but significantly, decreased nih.govresearchgate.net | Significantly reduced researchgate.net |
Note: Specific numerical data for bacterial burden and neutrophil counts were presented in figures in the source nih.govresearchgate.net and are described qualitatively here based on the text.
Ischemia-Reperfusion Injury (Rat Skeletal Muscle):
A study using a rat extensor digitorum longus (EDL) muscle model of I/R injury compared the effects of treatment with a function-blocking this compound antibody (LAM1-116) versus control IgG or saline. thieme-connect.comnih.gov
| Treatment Group | Myeloperoxidase (MPO) Activity Increase (Fold from normal) | Neutrophil Infiltration | Tissue Edema (Wet Weight Ratio) | Muscle Fatigue Contractile Force |
| LAM1-116 mAb | ~2-fold increase thieme-connect.comnih.gov | Less thieme-connect.comnih.gov | Significantly lower thieme-connect.com | Improved thieme-connect.com |
| Control IgG | ~27-fold increase thieme-connect.comnih.gov | More thieme-connect.comnih.gov | Higher thieme-connect.com | Reduced thieme-connect.com |
| Saline | ~27-fold increase thieme-connect.comnih.gov | More thieme-connect.comnih.gov | Higher thieme-connect.com | Reduced thieme-connect.com |
Statistical significance (p < 0.001 for MPO activity, p < 0.05 for wet weight ratio and contractile force) was reported for the difference between the LAM1-116 group and the control groups. thieme-connect.comnih.gov
Experimental Rheumatoid Arthritis (PG-induced arthritis in mice):
| Mouse Genotype | Arthritis Severity | Incidence of Arthritis | PG-specific Spleen Cell Proliferation | Th Cytokine Production | Autoantibody Production | Leukocyte Adhesion to Synovial Endothelium | Granulocyte Influx into Joints |
| Wild-type | Severe | Higher | Higher | Comparable | Comparable | Higher | Higher |
| This compound Knockout | Reduced aai.orgresearchgate.net | Reduced aai.orgresearchgate.net | Reduced aai.org | Comparable aai.org | Comparable aai.org | Diminished aai.org | Reduced aai.org |
Note: The data is presented qualitatively based on the research findings described in the text.
Inflammatory Bowel Disease Models (Leukocyte Trafficking)
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract driven by the persistent recruitment of large numbers of lymphocytes and other immune cells to the inflamed intestinal mucosa. researchgate.net Leukocyte trafficking to the intestine is a multi-step process involving a cascade of adhesion molecules, including selectins and integrins. oup.comresearchgate.net
In IBD models, this compound is involved in the recruitment of CD4+ T cells to chronically inflamed small intestine, often in conjunction with integrins α4β1 and α4β7. researchgate.net While this compound is essential for the homing of lymphocytes to peripheral lymph nodes and plays an accessory role in homing to Peyer's patches, its specific contribution to leukocyte trafficking in the inflamed gut, particularly in the context of chronic inflammation, has been investigated in experimental models. oup.comnih.gov
Studies using animal models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS), have examined the expression of adhesion molecules involved in leukocyte trafficking. While P- and E-selectin interactions with PSGL-1 are particularly important for the initial rolling of leukocytes on inflamed endothelium in the gut, the role of this compound in this specific context can vary depending on the model and the stage of inflammation. thno.org Naïve and central memory lymphocytes expressing this compound and CCR7 are involved in trafficking. oup.com However, inflamed lamina propria venules show reduced this compound binding glycotypes compared to other endothelial linings, suggesting that while this compound is involved in lymphocyte homing to lymphoid tissues, other adhesion molecules like α4β7 interacting with MAdCAM-1 are more critical for recruitment to the inflamed gut mucosa itself. oup.com
Data from experimental models highlight the complex interplay between different adhesion molecules in directing leukocyte subsets to specific inflamed tissues in IBD.
This compound in Cancer and Tumor Immunology Models
This compound's role in cancer is multifaceted, influencing both tumor progression and the anti-tumor immune response, as demonstrated in various preclinical models. Selectins, in general, promote interactions between tumor cells and blood components, including leukocytes, platelets, and endothelial cells, particularly during metastasis. nih.gov
Modulation of this compound Ligand Expression in Tumor Microenvironment
Changes in cell-surface glycosylation are a hallmark of malignant transformation, leading to increased selectin ligand expression on tumor cells. nih.gov This enhanced ligand expression is often correlated with increased metastasis and poor prognosis. nih.govoup.com While many studies focus on selectins mediating tumor cell adhesion and extravasation, there is also evidence that selectins can activate signaling cascades that regulate immune responses within the tumor microenvironment. nih.govoup.com
The tumor microenvironment (TME) is a complex ecosystem where the spatial and temporal stimulation dictates whether leukocytes promote or control cancer progression. nih.govoup.com The recruitment and activation status of leukocytes are key to this modulation. nih.govoup.com Selectin-mediated recruitment is observed in many preclinical models. nih.govoup.com this compound ligands can be expressed on both tumor cells and the surrounding non-malignant cells. nih.govoup.com Enhanced expression of this compound ligands around cancer cell emboli has been correlated with leukocyte recruitment to intravascular cancer cells, indicating locally activated endothelium. uzh.ch
Studies in breast cancer models have shown that SELL (the gene encoding this compound) expression is significantly higher in breast tumors compared to normal tissue and is regulated by DNA methylation. researchgate.netnih.gov this compound expression showed a strong positive correlation with markers of the inflammatory microenvironment, including M1 macrophages. researchgate.netnih.gov Single-cell sequencing data suggests that both B-cells and T-cells contribute to SELL expression in breast cancer. researchgate.netnih.gov
Role in Lymphocyte Infiltration and Immune Evasion in Pre-clinical Models
This compound plays a role in the recruitment of leukocytes to tumor or metastatic sites, a mechanism explored using this compound-deficient mice. nih.govoup.com this compound-dependent monocyte recruitment has been shown to promote lung metastasis by enhancing tumor cell extravasation in some models. nih.govoup.com Selectin-dependent interactions between cancer cells, platelets, and neutrophils can lead to the upregulation of endothelial CCL5 and subsequent monocyte recruitment to the metastatic microenvironment. uzh.ch Inhibition of CCL5 has been shown to attenuate metastasis. uzh.ch
This compound also modulates adaptive and innate immunity in cancer. nih.govoup.com Natural killer cells expressing this compound have been linked to their persistence in tumors and control of tumor progression in some models. oup.com An enrichment of natural killer T cells expressing this compound is considered a target for efficient cancer immunotherapy. oup.com
In the context of cancer immunotherapy, studies in mouse models of adoptive T cell therapy have shown that maintaining this compound expression on tumor-specific T cells can enhance the efficacy of CD8+ T cells in controlling solid and disseminated tumor growth. researchgate.netnih.govfrontiersin.orgnih.gov this compound knockout T cells were less effective or had no effect in controlling tumor growth. researchgate.netnih.govfrontiersin.orgnih.gov This beneficial role of this compound appears to be linked to the activation of therapeutic T cells inside tumors rather than solely their homing ability. nih.govnih.gov Reduced tumor growth in mice with this compound enhanced T cells correlated with an increased frequency of CD8+ tumor-infiltrating T cells. nih.govnih.gov
However, the role of this compound in immune infiltration can be complex and context-dependent. Endothelial P and this compound inhibition in a model of colon carcinoma and melanoma was associated with enhanced tumor growth, potentially due to reduced monocyte infiltration. nih.gov Impaired infiltration of CD8+ T cells into draining lymph nodes and tumors was observed in E/P/L-selectin deficient mice, resulting in shorter survival. nih.gov Myeloid-derived suppressor cells (MDSCs) can target lymphocyte homing to lymph nodes by cleaving this compound on T-cells via surface ADAM17, leading to a decreased antigen-specific response. oup.comnih.gov
The expression of this compound on tumor-infiltrating lymphocytes (TILs) and its impact on their function and persistence within the TME are active areas of research in preclinical models aimed at improving cancer immunotherapy strategies.
This compound in Neurological Inflammation Models (e.g., Spinal Cord Injury)
This compound plays a significant role in the inflammatory response following spinal cord injury (SCI), a condition characterized by significant neurological inflammation and secondary tissue damage. nih.govnih.govresearchgate.net this compound, expressed on leukocytes, functions in both adhesion and signaling, contributing to the recruitment of myeloid cells from the blood to the site of inflammation in the injured spinal cord. nih.govresearchgate.net
Studies using murine models of SCI have provided insights into the mechanistic involvement of this compound. Spinal cord-injured this compound knockout mice showed improved long-term neurological recovery and greater white matter sparing compared to wild-type mice. nih.gov These knockout mice also exhibited reduced oxidative stress in the injured cord during the acute phase. nih.gov While a partial and transient reduction in neutrophil accumulation was observed in the injured spinal cords of this compound knockout mice, these findings suggest that this compound contributes to secondary pathogenesis beyond just leukocyte recruitment. nih.gov
Pharmacological approaches targeting this compound shedding have also been investigated in SCI models. Diclofenac (B195802), a nonsteroidal anti-inflammatory drug, was found to induce the shedding of this compound from myeloid cells, including neutrophils and non-classical monocytes, in both the blood and the injured spinal cord. nih.govdtic.mil Diclofenac administration to injured wild-type mice enhanced neurological recovery to a level comparable to that seen in this compound knockout mice. nih.gov This effect was not observed in this compound knockout mice treated with diclofenac, further supporting this compound's role in the observed benefit. nih.gov Interestingly, while diclofenac treatment did not affect myeloid cell accumulation in this study, it did reduce oxidative stress, suggesting that this compound's contribution to secondary injury involves mechanisms beyond simple cell recruitment. nih.gov
Recent research in murine SCI models has also highlighted a sex-dependent role for endogenous this compound shedding. nih.govresearchgate.net Endogenous this compound shedding was found to improve long-term functional recovery and white matter sparing in female mice, but not in male mice. nih.govresearchgate.net This sex-dependent effect on recovery was associated with alterations in neutrophil accumulation and clearance, where this compound shedding facilitated neutrophil clearance specifically in female mice. nih.govresearchgate.net These findings underscore the complexity of this compound's role in neurological inflammation and the importance of considering biological variables like sex in experimental designs.
Genetic Link to Leukocyte Adhesion Deficiency (LAD) Syndromes (Mechanistic Implications)
Leukocyte Adhesion Deficiency (LAD) syndromes are a group of rare, genetically determined primary immunodeficiency disorders characterized by defective leukocyte adhesion and migration, leading to recurrent and often life-threatening bacterial infections. nih.govresearchgate.netaap.org These syndromes provide critical insights into the fundamental mechanisms of leukocyte trafficking, in which this compound plays a part.
LAD syndromes are classified into different types based on the underlying genetic defect. LAD-II is caused by mutations in a Golgi-specific GDP-fucose transporter, which results in impaired fucosylation of ligands for selectins, including this compound ligands. nih.govashpublications.orgkarger.com This deficiency in fucosylated selectin ligands, such as sialyl-Lewisx (sLex), impairs the ability of leukocytes to tether and roll on activated endothelium, the initial step mediated by selectins in the adhesion cascade. nih.govashpublications.orgkarger.com
In LAD-II patients, the leukocytes exhibit a near complete deficiency of sLex expression, accounting for their inability to roll on endothelium. karger.com Although the genetic defect in LAD-II does not directly affect the selectin genes themselves, the impaired fucose metabolism leads to a deficiency of functional selectin ligands. ashpublications.org This defect in selectin function in LAD-II patients is considered the human equivalent of mice with combined knockout of E- and P-selectin genes or mice with knockout of the fucosyltransferase gene essential for selectin ligand biosynthesis. ashpublications.org
The clinical consequences of LAD-II, including severe recurrent infections, highlight the critical importance of functional selectin-mediated leukocyte rolling for effective immune cell recruitment to sites of infection and inflammation. nih.govkarger.com Studying LAD syndromes has significantly advanced the understanding of the leukocyte adhesion cascade and the specific roles of adhesion molecules like this compound and their ligands in immune cell trafficking. nih.govresearchgate.net
Table 1: Role of this compound in Disease Models
| Disease Model | Key Mechanism Involving this compound | Experimental Findings |
| Inflammatory Bowel Disease | Leukocyte trafficking to inflamed mucosa, particularly CD4+ T cells. researchgate.net | Involved in recruitment to chronically inflamed small intestine. researchgate.net Less critical than α4β7/MAdCAM-1 for homing to inflamed gut mucosa. oup.com |
| Cancer & Tumor Immunology | Leukocyte recruitment to tumor/metastatic sites; modulation of immune response in TME. nih.govoup.com | Promotes monocyte recruitment and metastasis in some models. nih.govoup.com Enhanced expression on T cells improves anti-tumor efficacy in immunotherapy models. nih.govnih.gov |
| Neurological Inflammation (SCI) | Recruitment of myeloid cells to injured spinal cord; contribution to secondary pathogenesis. nih.govresearchgate.net | This compound deficiency or shedding improves neurological recovery and reduces oxidative stress. nih.gov Sex-dependent effects on neutrophil clearance observed. nih.govresearchgate.net |
| Leukocyte Adhesion Deficiency II | Impaired leukocyte rolling due to deficient fucosylated selectin ligands. nih.govashpublications.orgkarger.com | Lack of functional selectin ligands impairs leukocyte adhesion and migration, leading to severe immunodeficiency. nih.govkarger.com |
Research Methodologies and Approaches for L Selectin Studies
In vivo Experimental Models
In vivo models provide a physiological context to study L-selectin function, allowing researchers to observe leukocyte behavior within intact vascular systems and tissues.
This compound Knockout and Transgenic Mouse Models
Genetically modified mouse models, specifically this compound knockout (KO) and transgenic mice, have been instrumental in elucidating the in vivo functions of this compound. This compound KO mice exhibit impaired leukocyte recruitment into inflammatory sites, highlighting the molecule's prominent role in leukocyte homing to nonlymphoid tissues during inflammation. researchgate.neteneuro.orgfrontiersin.org Studies using these mice have demonstrated significant inhibition of neutrophil, lymphocyte, and monocyte migration into inflamed peritoneum following stimuli like thioglycollate administration. researchgate.net For instance, a 56-62% reduction in neutrophil migration, 70-75% in lymphocyte migration, and 72-78% in monocyte migration were observed in this compound-deficient mice 24 and 48 hours post-thioglycollate administration. researchgate.net this compound deficiency also significantly impaired delayed-type hypersensitivity reactions. researchgate.net
The combined loss of this compound and ICAM-1 in double-deficient mice dramatically reduced leukocyte migration into inflammatory sites, often exceeding the reduction seen with the loss of either receptor alone. aai.org This suggests a synergistic function between this compound and ICAM-1 in mediating optimal leukocyte rolling and entry into tissues, essential for effective inflammatory responses in vivo. aai.org this compound KO mice have also been used to investigate the molecule's role in specific disease models, such as spinal cord injury, where they showed transiently reduced myeloid cell and neutrophil accumulation compared to wild-type mice at 24 hours post-injury. eneuro.org However, this difference was not observed at 72 hours, suggesting a limited duration for this compound's contribution to this accumulation in this context. eneuro.org In a model of non-alcoholic steatohepatitis (NASH), CD62L-deficient mice were protected from diet-induced steatohepatitis, showing less fat accumulation and a dampened metabolic syndrome manifestation compared to wild-type controls. mdpi.com
Transgenic mouse models have been developed to express specific forms of this compound or express the molecule on different cell types. For example, transgenic mice expressing a shedding-resistant mutant of this compound on T lymphocytes have been used to study the impact of maintaining this compound expression on immune responses, including anti-tumor immunity. cardiff.ac.ukresearchgate.netfrontiersin.org Another transgenic model expressing this compound on pancreatic beta cells demonstrated that this compound could facilitate the metastasis of insulinomas to lymph nodes, a process not typically observed in the parental transgenic line lacking this compound expression on tumor cells. nih.govpnas.orgnih.gov This metastasis was blocked by an anti-L-selectin antibody. nih.govnih.gov
Intravital Microscopy for Real-time Leukocyte Dynamics
Intravital microscopy is a powerful technique that allows for the direct visualization of leukocyte interactions with the vascular endothelium in living animals under physiological flow conditions. This method is frequently employed in conjunction with this compound KO and transgenic mouse models to observe and quantify key steps in the leukocyte recruitment cascade, including tethering, rolling, adhesion, and transmigration in real-time. aai.orgaai.orgahajournals.orgahajournals.orgoup.comnih.govnih.govahajournals.org
Studies using intravital microscopy in the cremaster muscle of wild-type and this compound-deficient mice have shown that while the absence of this compound may not always alter leukocyte rolling and adhesion induced by certain mediators like platelet-activating factor (PAF), it significantly reduces the number of emigrated leukocytes and their distance of extravascular migration. aai.orgoup.com This suggests a role for this compound in later stages of leukocyte recruitment beyond initial rolling and adhesion. aai.orgoup.com Intravital microscopy has also been used to investigate leukocyte rolling in high endothelial venules (HEVs) of peripheral lymph nodes, confirming the critical role of this compound in lymphocyte homing to these sites. oup.comnih.gov While this compound is essential for lymphocyte recruitment to peripheral lymph nodes, intravital microscopy has revealed that some residual rolling can still occur in this compound-deficient mice or after this compound blockade, suggesting the involvement of other adhesion molecules like PSGL-1 and P-selectin in this residual rolling. oup.com The technique also allows for the assessment of leukocyte-leukocyte interactions within inflamed venules, although studies using intravital microscopy in this compound-deficient mice suggest that this compound-dependent leukocyte-leukocyte interactions may not be critical for the formation of leukocyte clusters in vivo. ahajournals.org
In vivo Chemotaxis and Migration Assays
Studies utilizing in vivo migration assays have demonstrated that the absence of this compound on lymphocytes significantly attenuates their ability to migrate out of HEVs and their chemotaxis away from the vessel wall in mesenteric lymph nodes. nih.govaai.org This indicates a role for this compound-mediated signaling in facilitating lymphocyte emigration and migration within tissues. nih.govaai.org A novel in vivo chemotaxis assay involving the slow release of a chemokine (like KC) from an agarose (B213101) gel positioned near a postcapillary venule has been developed to study directional leukocyte migration. aai.orgoup.com Using this assay, this compound-deficient leukocytes were found to be severely impaired in their ability to respond to this directional cue. aai.orgoup.com
In the context of inflammation, in vivo studies have shown that this compound plays a significant role in leukocyte migration into inflamed tissues, as evidenced by reduced inflammatory infiltrates in this compound-deficient mice or upon treatment with anti-L-selectin antibodies in models like experimental autoimmune encephalomyelitis (EAE). researchgate.netnih.gov Furthermore, in vivo studies using a lung tissue model have indicated that this compound cleavage from the neutrophil surface is involved in neutrophil recruitment and bacterial clearance, suggesting a role for this compound in amplifying integrin-mediated outside-in signaling that enhances migration capacity and phagocytosis. nih.gov
In vitro and Ex vivo Cellular Models
In vitro and ex vivo cellular models offer controlled environments to investigate the molecular and cellular mechanisms underlying this compound function, often under defined conditions of shear stress or in the presence of specific ligands and signaling molecules.
Flow Chamber Assays for Adhesion Dynamics
Flow chamber assays are a widely used in vitro technique to simulate the shear stress conditions of blood flow and quantify the adhesive interactions between leukocytes and endothelial cells or immobilized ligands. aai.orgahajournals.orgphysiology.orgnih.govpnas.orgpnas.orgahajournals.orgaai.org These assays are essential for studying the initial tethering and rolling mediated by this compound.
In parallel-plate flow chambers, the adhesion dynamics of this compound-expressing cells (such as isolated neutrophils, lymphocytes, or transfected cell lines) to substrates coated with this compound ligands (like PSGL-1 or PNAd) can be directly observed and measured. physiology.orgnih.govpnas.org These studies have shown that this compound mediates leukocyte rolling under flow and that the dynamics of this interaction can be influenced by factors such as shear stress, ligand density, and the physical chemistry of the receptor-ligand bonds. nih.govpnas.orgpnas.org Flow chamber assays have also been used to investigate the impact of this compound shedding on cell adhesion dynamics under physiological shear flow, demonstrating that real-time shedding can affect the binding kinetics of membrane-remaining this compound to its ligands. physiology.org Furthermore, flow chamber studies have explored leukocyte-leukocyte adhesion mediated by this compound, showing that under flow conditions, leukocytes can adhere to already adherent leukocytes in an this compound-dependent manner, forming clusters or strings. ahajournals.orgahajournals.org
Different types of flow chambers and substrates are utilized depending on the specific research question. For instance, studies have used substrates coated with isolated ligands like PSGL-1 or P-selectin, or with endothelial cells expressing this compound ligands. physiology.orgnih.govpnas.orgaai.org The parameters typically measured in flow chamber assays include the number of rolling or adherent cells, rolling velocity, and the duration of adhesive interactions. nih.govpnas.org
Cell Culture Systems for Molecular and Cellular Mechanisms
Cell culture systems are fundamental for investigating the molecular and cellular mechanisms governing this compound expression, function, and regulation. These systems allow for controlled manipulation of cells and their environment to study specific pathways and interactions. frontiersin.orgcardiff.ac.ukahajournals.orgnih.govaai.orgnih.govfrontiersin.orgaai.orgaai.org
Various cell types are used, including primary leukocytes (neutrophils, lymphocytes, monocytes), endothelial cells, and established cell lines (e.g., Jurkat cells, which express this compound). physiology.orgaai.orgaai.org These systems are employed to study aspects such as this compound gene expression, protein synthesis, post-translational modifications (like glycosylation), and trafficking to the cell surface. frontiersin.orgnih.gov
Cell culture is extensively used to investigate the mechanisms of this compound shedding, a process regulated by metalloproteinases, primarily ADAM17. frontiersin.orgnih.govaai.org Studies in cultured cells have shown that various activation stimuli can induce rapid this compound shedding. nih.govaai.org Furthermore, cell culture allows for the investigation of intracellular signaling pathways triggered by this compound engagement, which can influence downstream events like integrin activation and chemotaxis. nih.govaai.orgnih.govfrontiersin.orgnih.gov For example, studies in cultured lymphocytes have shown that signaling through this compound enhances chemotaxis to certain chemokines like SLC (CCL21). nih.govaai.org
Cell culture systems are also used to study the interaction of this compound with cytoskeletal proteins, such as the ERM proteins (ezrin, radixin, moesin), which are involved in anchoring this compound to the actin cytoskeleton and regulating its clustering and involvement in processes like monocyte transendothelial migration. frontiersin.org Ex vivo approaches, such as studying the migration of polymorphonuclear cells in lung tissue, also provide valuable insights into this compound function in a more complex tissue environment outside the intact organism. nih.gov
| Research Methodology | In vivo/In vitro/Ex vivo | Key Applications | Example Findings |
| This compound Knockout Mouse Models | In vivo | Studying leukocyte recruitment, inflammation, immune responses, disease models | Impaired leukocyte migration into inflamed tissues; reduced steatohepatitis; transiently reduced myeloid cell accumulation post-SCI. researchgate.neteneuro.orgmdpi.com |
| This compound Transgenic Mouse Models | In vivo | Investigating specific this compound constructs, expression on different cell types | Facilitation of tumor metastasis to lymph nodes; impact of shedding-resistant this compound on T cell function. cardiff.ac.ukfrontiersin.orgnih.govnih.gov |
| Intravital Microscopy | In vivo | Visualizing real-time leukocyte dynamics (rolling, adhesion, emigration) | Reduced leukocyte emigration and extravascular migration in this compound deficiency; visualization of residual rolling. aai.orgoup.comoup.com |
| In vivo Chemotaxis/Migration Assays | In vivo | Quantifying leukocyte movement towards stimuli or into tissues | Attenuated lymphocyte migration out of HEVs; impaired response to directional chemokine gradients; reduced inflammatory infiltrates. aai.orgnih.govnih.gov |
| Flow Chamber Assays | In vitro | Studying adhesion dynamics under shear stress | Quantification of rolling velocity and adhesion to ligands; impact of shear stress and shedding on adhesion; leukocyte-leukocyte adhesion. physiology.orgnih.govpnas.orgahajournals.org |
| Cell Culture Systems | In vitro/Ex vivo | Investigating molecular and cellular mechanisms, signaling, shedding, interactions | Study of this compound shedding mechanisms; this compound-mediated enhancement of chemotaxis; interaction with cytoskeletal proteins. nih.govnih.govfrontiersin.orgaai.org |
In vitro Reconstitution Systems for Ligand-Receptor Interactions
In vitro reconstitution systems are valuable tools for dissecting the molecular interactions between this compound and its ligands. These systems allow researchers to study the binding activity under controlled conditions, often mimicking physiological flow environments. Studies have utilized cultured human endothelial cell lines transfected with genes encoding enzymes necessary for synthesizing functional this compound ligands, such as α1→3 fucosyltransferase VII (Fuc-T VII) and GlcNAcβ:6-sulfotransferase (6-Sul-T). pnas.orgpnas.org
Experiments using these reconstituted systems have demonstrated that the functional this compound ligand is successfully formed through the coordinated action of both Fuc-T VII and 6-Sul-T. pnas.orgpnas.org Transfectant cells expressing only sialyl Lewis X (sLeX) via Fuc-T VII transfection did not show significant adhesion of this compound-expressing cells, indicating that sLeX expression alone is insufficient for robust this compound-dependent cell adhesion. pnas.orgpnas.org Similarly, cells transfected only with 6-Sul-T, while expressing the MECA-79 epitope (which recognizes certain sulfated carbohydrates), did not exhibit appreciable this compound-expressing cell adhesion. pnas.orgpnas.org
Reconstituted this compound ligands have been shown to mediate significant rolling of this compound-expressing cells, with rolling velocities comparable to those observed in vivo. glycoforum.gr.jp While the binding activity of pure carbohydrate portions like sialyl 6-sulfo Lewis X with recombinant this compound in cell-free systems shows only a modest increase compared to conventional sLeX, these in vitro reconstitution studies highlight the importance of the coordinated enzymatic activity in presenting functional ligands on a cell surface. pnas.orgpnas.org
Molecular and Biochemical Techniques
A range of molecular and biochemical techniques are essential for studying this compound expression, modification, structure, and interactions.
Gene Expression Analysis (e.g., qPCR, RNA-Seq)
Techniques like quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are used to analyze the expression levels of the SELL gene, which encodes this compound. These methods can reveal how SELL expression is regulated in different cell types, developmental stages, or under various physiological or pathological conditions.
For instance, RNA-Seq and qPCR have been used to show that the SELL gene is significantly increased in neutrophils from patients with Latent Autoimmune Diabetes in Adults (LADA) compared to healthy controls. frontiersin.org This suggests a potential role for this compound in the pathogenesis of LADA. A study comparing muscle-invasive bladder cancer (MIBC) and low-grade bladder cancer (LGBC) specimens found CD62L (this compound) to be the highest differentially expressed gene, with significantly elevated transcript levels in MIBC specimens as confirmed by qPCR. nih.gov
Data from a study on bladder cancer illustrates the difference in CD62L expression between low-grade and muscle-invasive samples:
| Sample Type | Normalized Expression (Microarray) | RQ Value (qPCR) |
| LGBC | 0.03, 0.07, 0.08 | 0.10, 0.16, 0.17 |
| MIBC | 0.58, 1.16, 9.69 | 0.69, 1.0, 68.24 |
This table shows individual normalized expression values from microarray and relative quantification (RQ) values from qPCR, indicating a substantial upregulation of CD62L in MIBC. nih.gov
Protein Expression and Modification Analysis (e.g., Western Blot, Immunoprecipitation, Mass Spectrometry for Glycosylation/Phosphorylation)
Analyzing this compound protein expression, localization, and post-translational modifications such as glycosylation and phosphorylation is crucial for understanding its function. Techniques like Western Blot and Immunoprecipitation are commonly employed.
Western Blot analysis is used to detect this compound protein and assess its molecular weight, which can vary between cell types due to differential glycosylation, ranging from 65 kDa in lymphocytes to 100 kDa in neutrophils. wikipedia.orgfrontiersin.org Antibodies specifically targeting this compound are available for Western Blot and Immunoprecipitation. scbt.comthermofisher.com Immunoprecipitation can be used to isolate this compound for further analysis, such as identifying interacting proteins or analyzing its modification status. scbt.comthermofisher.com For example, immunoprecipitation of PSGL-1 from neutrophils followed by Western blot analysis revealed that PSGL-1 displays carbohydrate determinants recognized by the HECA-452 antibody, which are critical components of this compound ligands. aai.orgnih.gov
Mass spectrometry plays a vital role in the detailed analysis of this compound's post-translational modifications, particularly glycosylation and phosphorylation. Mass spectrometric analysis has been used to perform detailed per-site N-glycan analysis for recombinant this compound variants. charite.de These studies identified diantennary complex-type N-glycans with varying fucose residues and terminal N-acetylgalactosamine (GalNAc) residues, some of which were sulfated. charite.de The glycosylation site in the lectin domain was found to be decorated with N-glycans terminating with a novel GalNAc-GalNAc motif, which also occurred in a sulfated form. charite.de Mass spectrometry has also identified the presence of N-linked 6-sulfo sLex in high endothelial venules (HEV), which contributes to lymphocyte recruitment. frontiersin.org
Phosphorylation of the cytoplasmic domain of this compound has been investigated using biochemical methods. Studies have shown that serine residues at positions 364 and 367 in the cytoplasmic domain are phosphorylated by protein kinase C (PKC) isozymes. charite.de This phosphorylation can be induced by phorbol (B1677699) esters and CD3 cross-linking, suggesting a role for these kinases in regulating this compound through the T-cell receptor complex. charite.de Mass spectrometry techniques are also used for the analysis of phosphopeptides, which can help in identifying and localizing phosphorylation sites on proteins like this compound. acs.org
Protein Purification and Structural Studies (e.g., Crystallography)
Purification of this compound protein is a necessary step for detailed structural and functional studies, including crystallography. Recombinant human this compound has been expressed and purified for research purposes. raybiotech.com Purified recombinant this compound is typically supplied as a sterile filtered solution and its purity is assessed by methods like SDS-PAGE and Western Blot. raybiotech.com
While obtaining crystal structures of full-length, complex cell surface proteins can be challenging, protein crystallography remains a powerful technique for determining the three-dimensional structure of proteins or their domains at an atomic level. europeanpharmaceuticalreview.com Crystal structures of the lectin domains of other selectins, such as P- and E-selectin, in complex with ligands like sLeX have provided insights into the molecular basis of carbohydrate recognition. nih.govmdpi.com These structures reveal interactions between the fucose, a calcium ion, and specific amino acids within the lectin domain. nih.gov While a crystal structure of 6-sulfo-sLeX bound to the this compound lectin domain is not yet available, structural studies on selectins in general contribute to understanding this compound's ligand binding mechanisms. nih.gov
Structural information can be obtained through various steps in protein crystallography, including cloning expression plasmids, screening expression hosts, developing purification methods, analyzing protein characteristics (mass, modifications, etc.), screening for crystallization conditions, and refining the structure. europeanpharmaceuticalreview.com
Site-Directed Mutagenesis and Truncation Studies of this compound Domains
Site-directed mutagenesis and truncation studies are invaluable for investigating the functional importance of specific amino acids or entire domains within the this compound protein. By altering specific residues or removing domains, researchers can assess their impact on ligand binding, shedding, signaling, and interaction with intracellular proteins.
Studies using domain deletions and truncation mutants of this compound have shown that the extracellular membrane-proximal 15-amino acid region is required for ectodomain shedding. researchgate.net However, introducing alanine-scanning mutations within this region did not prevent shedding, suggesting that a specific amino acid motif in this area is not absolutely essential for cleavage. researchgate.net
Site-directed mutagenesis has also been used to study the role of specific phosphorylation sites in the cytoplasmic tail. For example, mutating serine residues involved in PKC-mediated phosphorylation can reveal their importance in regulating interactions with intracellular proteins like calmodulin (CaM) and ERM proteins (ezrin, radixin, moesin), this compound clustering, and monocyte protrusion during transendothelial migration (TEM). charite.defrontiersin.orgnih.gov Studies have shown that phosphorylation of Ser364 is critical for CaM dissociation, which is localized to transmigrating pseudopods. nih.gov Mutagenesis of the ERM-binding site in the cytoplasmic domain has been shown to alter this compound localization on the cell surface and affect tethering efficiency. nih.gov
Furthermore, site-directed mutagenesis has been applied to engineer forms of this compound that resist shedding to study the physiological significance of this process in lymphocyte migration. nih.gov
Advanced Imaging and Biophysical Methods
Advanced imaging and biophysical methods provide dynamic and high-resolution insights into this compound behavior on the cell surface and its interactions in real-time.
Techniques such as fluorescence lifetime imaging microscopy (FLIM) have been used to study the clustering and interactions of this compound with other molecules on the cell surface. FLIM has revealed that this compound can co-cluster with PECAM-1 during neutrophil TEM, a process that appears to augment this compound shedding. biologists.com This co-clustering was observed specifically when cells were crossing TNF-activated endothelial monolayers. biologists.com
Advanced imaging techniques have also provided crucial insights into the timing and localization of this compound shedding during leukocyte transmigration. Studies using these methods have shown that this compound shedding occurs specifically within the transmigrating pseudopods of monocytes as they engage in TEM. nih.govpnas.org This localized shedding appears to be important for regulating monocyte invasion and polarity. nih.govpnas.org
Biophysical approaches, including molecular dynamics (MD) simulations, have been employed to investigate the interactions of the this compound cytoplasmic tail with the plasma membrane. frontiersin.org These studies suggest that the tail forms strong electrostatic interactions with phospholipids (B1166683) like phosphatidyl serine (PS) and phosphatidylinositol-4,5-bisphosphate (PIP2), which are enriched in the inner leaflet of the plasma membrane. frontiersin.org These interactions can influence the binding of regulatory proteins like calmodulin. frontiersin.org
Other biophysical experiments have explored the interaction between CaM and this compound, proposing different models for their binding and how this interaction might regulate this compound cleavage. nih.gov While some models suggest CaM binding to both the membrane-proximal region of the cytoplasmic tail and the transmembrane domain, the precise mechanisms continue to be investigated. nih.gov
These advanced imaging and biophysical methods complement traditional biochemical and molecular techniques, providing a more comprehensive understanding of this compound's dynamic functions in cell adhesion and migration.
Super-resolution and Live-Cell Microscopy for Subcellular Localization and Dynamics
Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM) and variable angle total internal reflection fluorescence microscopy (VA-TIRFM), are utilized to determine the precise subcellular localization of this compound and its spatial relationship with other cellular structures on the 3D surface topography of cells, including microvilli. researchgate.netpnas.org Live-cell microscopy allows for the visualization and tracking of this compound dynamics in real-time, providing insights into its movement, clustering, and shedding on the cell surface during processes like cell adhesion and migration. researchgate.net Studies have shown that this compound is primarily localized on the plasma membrane of unstimulated neutrophils, particularly enriched on the tips of microvilli. nih.gov While super-resolution microscopy can reveal protein clustering, it is important to differentiate genuine clustering from apparent clustering caused by variations in membrane topography by using a membrane marker as a reference. researchgate.net
Flow Cytometry for Surface Expression, Signaling Markers, and Cell Subset Analysis
Flow cytometry is a widely used technique to quantify this compound surface expression levels on different leukocyte subsets. aai.orgnih.govpnas.org Changes in this compound surface expression, often a decrease due to proteolytic shedding, are a classic indicator of leukocyte activation. nih.gov This method allows for the analysis of this compound expression on various cell types, including lymphocytes, monocytes, and granulocytes. mdpi.comthermofisher.com Flow cytometry can also be used to assess the expression of signaling markers in conjunction with this compound expression, providing insights into downstream signaling events triggered by this compound ligation. aai.org Furthermore, multiparameter flow cytometry enables the differential analysis of this compound expression on distinct cell subsets, such as CD56bright and CD56dim natural killer (NK) cells, revealing heterogeneous expression patterns that may correlate with differential abilities to extravasate into tissues. aai.orgpnas.org
Here is an example of how flow cytometry data might be presented:
| Cell Type | This compound Expression Level (Mean Fluorescence Intensity) | Percentage of this compound Positive Cells |
| Resting Neutrophils | High | >95% |
| Activated Neutrophils | Low | Varied (depends on stimulus) |
| Naive T Cells | High | >90% |
| Effector/Memory T Cells | Low | Varied |
| CD56bright NK Cells | High | >98% (in some donors) |
| CD56dim NK Cells | Low | <25% (in some donors) |
Note: This table is illustrative and based on general findings regarding this compound expression patterns on different cell types and activation states. Specific values can vary depending on experimental conditions and donor variability. aai.orgnih.govpnas.orgnih.gov
Flow cytometry-based Förster resonance energy transfer (FACS-FRET) can also be employed to measure protein interactions, such as the interaction between this compound and viral proteins like Nef and Vpu, in living cells. asm.org
Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) for Protein-Protein Interactions
FRET and FLIM are powerful techniques used to investigate the spatial proximity and interactions between this compound and its binding partners at the molecular level. FRET occurs when energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). springernature.com FLIM measures the fluorescence lifetime of the donor fluorophore, which decreases in the presence of an acceptor due to FRET. springernature.com These techniques have been instrumental in confirming interactions between the this compound cytoplasmic tail and intracellular proteins such as ezrin, moesin (B1176500), and calmodulin (CaM). nih.govspringernature.comfrontiersin.orgpnas.orgfrontiersin.org For example, FLIM was used to measure FRET between this compound-GFP and ezrin/moesin-RFP, demonstrating that this compound/ezrin interaction is more readily detectable in resting cells compared to this compound/moesin interaction. nih.govfrontiersin.org FLIM/FRET approaches have also shown that ERM protein binding is essential for outside-in this compound clustering. frontiersin.org
Force Spectroscopy and Mechanotransduction Studies
Force spectroscopy, including single-molecule force spectroscopy, is used to quantify the mechanical properties of this compound-ligand bonds, such as rupture force, unstressed off-rate, and reactive compliance. researchgate.netdntb.gov.ua These studies provide mechanistic insights into how mechanical forces, like hydrodynamic shear stress in blood vessels, influence this compound-mediated cell adhesion and rolling. researchgate.netnih.gov By probing single this compound receptors interacting with single ligands on cells, researchers can understand the molecular basis for the distinctive rolling velocities observed over different selectin substrates. researchgate.net Force spectroscopy has revealed that single this compound bonds to polymorphonuclear leukocytes (PMNs) are more labile under applied force compared to E- or P-selectin bonds, which contributes to faster this compound-mediated rolling. researchgate.net Mechanotransduction studies investigate how the mechanical engagement of this compound triggers intracellular signaling events that influence cell behavior, such as cytoskeletal rearrangements and integrin activation. mdpi.comaai.org
Conceptual Approaches for Therapeutic Modulators (Pre-clinical Focus)
Given the critical role of this compound in leukocyte recruitment and inflammation, it represents an attractive target for therapeutic intervention in various diseases. Pre-clinical research explores different conceptual approaches to modulate this compound function, primarily focusing on antagonism and, to a lesser extent, the design of mimetics.
Strategies for this compound Antagonism (e.g., Peptide Inhibitors, Monoclonal Antibodies, Small Molecules)
Strategies for antagonizing this compound function aim to block its interaction with ligands, thereby reducing leukocyte adhesion and migration to sites of inflammation. These strategies include the development of various types of inhibitors:
Peptide Inhibitors: Peptides designed to mimic the this compound binding site or its ligand can potentially interfere with this compound interactions. mdpi.com
Monoclonal Antibodies (mAbs): Monoclonal antibodies targeting this compound can block its ligand binding or induce receptor shedding, reducing its presence on the cell surface. researchgate.net While some anti-L-selectin antibodies have been tested, clinical trials have faced challenges, potentially due to compensatory mechanisms involving other adhesion molecules. nih.gov
Small Molecules: Non-carbohydrate small molecules have been developed to inhibit selectin function. mdpi.com These molecules can be designed to target the carbohydrate recognition domain of this compound or allosteric sites that affect its conformation and binding. mdpi.com Some small molecule pan-selectin antagonists, like Bimosiamose, which targets E-, P-, and this compound, have shown promise in pre-clinical models of inflammation. mdpi.comersnet.org However, the development of pan-selectin inhibitors has also encountered limitations.
The design of selectin antagonists, particularly small molecules, has faced challenges, partly due to the involvement of negatively charged groups in L- and P-selectin binding, which can lead to off-target interactions with a wide range of negatively charged molecules. glycomimetics.com
Here is a conceptual overview of this compound antagonism strategies:
| Strategy | Mechanism of Action | Examples (Pre-clinical/Clinical) | Notes |
| Peptide Inhibitors | Mimic binding site, block interaction | Conceptual/Research Phase | Potential for targeted inhibition. |
| Monoclonal Antibodies | Block ligand binding, induce shedding | Aselizumab (Clinical Trial - faced challenges) nih.gov | High specificity, but potential for compensatory mechanisms. |
| Small Molecules | Target binding site or allosteric sites | Bimosiamose (Pan-selectin) mdpi.comersnet.org | Can be designed for oral availability, but specificity can be an issue. |
Design of this compound Mimetics
While antagonism is a major focus, the design of this compound mimetics is another conceptual approach. This involves creating molecules that mimic the structure or function of this compound ligands, particularly the carbohydrate epitope sialyl Lewisx (sLex), which is a key determinant recognized by this compound. mdpi.comglycomimetics.com These mimetics could potentially be used to interfere with this compound binding by acting as decoy ligands. Pre-clinical studies have explored sLex mimetics based on modified peptides, evaluating their ability to block selectin binding in vitro and their efficacy in animal models of inflammation. acs.org For example, certain sLex mimetics based on dipeptides have shown more potent blocking activity against P- and L-selectins than sLex itself in vitro. acs.org
Conceptual approaches for this compound mimetics:
| Approach | Mechanism of Action | Examples (Pre-clinical) | Notes |
| Sialyl Lewisx Mimetics | Mimic natural ligand, act as decoy to block binding | Modified dipeptides (e.g., l-Ser-d-Glu, d-Ser-l-Glu) acs.org | Aims to prevent this compound from binding to its natural ligands. acs.org |
Future Directions and Unanswered Questions in L Selectin Research
Elucidation of Novel Intracellular Signaling Pathways and Cross-talk Mechanisms
While L-Selectin is recognized for its adhesive functions, it also acts as a signaling molecule, influencing various cellular processes within leukocytes. Engagement of this compound by its ligands can trigger intracellular signaling cascades that modulate leukocyte behavior, including integrin activation and enhanced chemotaxis mdpi.comnih.govresearchgate.netoup.comnih.govresearchgate.net. The short 17-amino acid cytoplasmic tail of this compound is critical for these signaling events, interacting with intracellular proteins mdpi.comnih.gov. However, the precise details of the downstream signaling pathways initiated by this compound ligation are not fully elucidated and represent a significant area for future investigation.
Unanswered questions persist regarding the exact molecular components and sequential events in this compound-mediated signaling, particularly in different leukocyte subsets like neutrophils and lymphocytes mdpi.comnih.gov. Research indicates involvement of Src family kinases (Fgr, Hck, Lyn), MAP kinases, and the small G-proteins Ras and Rac mdpi.comresearchgate.netashpublications.org. Furthermore, the interplay and cross-talk between this compound signaling and pathways initiated by other receptors, such as chemokine receptors (e.g., CCR7) and integrins (e.g., LFA-1, Mac-1), are complex and require further detailed mapping mdpi.comnih.govoup.comnih.govashpublications.org. Studies have shown that this compound signaling can synergize with CCR7 signaling to enhance lymphocyte chemotaxis nih.gov. The role of this compound's interaction with cytoskeletal proteins, such as the ERM family (Ezrin, Radixin, Moesin), and how these interactions contribute to signal transduction and cellular functions like transmigration and polarity, are also active areas of research nih.govukri.org.
Moreover, the functional consequences of this compound ectodomain shedding on intracellular signaling remain an important area of inquiry mdpi.comnih.govukri.orgpnas.org. Shedding is a rapid process that occurs upon leukocyte activation and ligand engagement, leading to the release of soluble this compound mdpi.compnas.org. While shedding is often viewed as a mechanism to downregulate adhesion, recent findings suggest it may also play an active role in modulating downstream signaling and cellular responses, including amplifying integrin-mediated outside-in signaling nih.gov. Future studies aim to fully delineate the signaling pathways initiated by both membrane-bound and soluble this compound and understand how shedding influences the duration and intensity of these signals.
| Key Signaling Molecules/Pathways Implicated in this compound Signaling (Areas for Future Study) |
| Src Family Kinases (Fgr, Hck, Lyn) |
| MAP Kinases |
| Ras and Rac Small G-proteins |
| ERM Family Proteins (Ezrin, Radixin, Moesin) |
| Spleen Tyrosine Kinase (Syk) |
| PI3Kδ Pathway |
| Cross-talk with Chemokine Receptor Signaling (e.g., CCR7) |
| Cross-talk with Integrin Signaling (e.g., LFA-1, Mac-1) |
| Rho-dependent pathways (related to shedding) |
Comprehensive Mapping of this compound Ligand-Receptor Interactions in Diverse Physiological and Pathophysiological Contexts
This compound recognizes specific carbohydrate ligands, primarily sialylated, fucosylated, and sulfated glycans, presented on various glycoprotein (B1211001) scaffolds nih.govsciencescholar.usgoogle.comrupress.orgoup.com. Known physiological ligands include PSGL-1, GlyCAM-1, CD34, and MAdCAM-1 researchgate.netnih.govrupress.orgoup.com. While these interactions are well-characterized in the context of lymphocyte homing to lymph nodes via high endothelial venules (HEVs) and leukocyte recruitment to inflamed endothelium, a comprehensive understanding of this compound ligand interactions in a wider range of physiological and pathophysiological settings is still developing researchgate.netnih.govtandfonline.com.
A key future direction is the complete identification and characterization of the full repertoire of physiological this compound ligands across different tissues and organs ashpublications.org. This includes exploring potential novel ligands and understanding how the presentation and modification of known ligands vary depending on the cellular source and tissue microenvironment ashpublications.org. For instance, recent work has identified versican, a chondroitin (B13769445) sulfate (B86663) proteoglycan, as a novel this compound ligand in the kidney, suggesting the existence of previously unrecognized interactions oup.com.
Furthermore, mapping this compound ligand interactions in diverse disease states beyond classic inflammation is crucial. This includes investigating its role in cancer progression and metastasis, where altered glycosylation patterns can create novel selectin ligands on tumor cells and the tumor microenvironment tandfonline.comresearchgate.netresearchgate.net. Understanding how this compound interacts with ligands in specific pathological conditions, such as infectious diseases like influenza mdpi.com, spinal cord injury nih.gov, and autoimmune disorders researchgate.net, will provide insights into disease mechanisms and potential therapeutic targets. The contribution of specific ligand interactions to not just adhesion but also downstream signaling in these diverse contexts is an important area for future research ashpublications.org. Additionally, exploring potential interspecies differences in this compound ligand recognition is necessary for translating findings from animal models to human physiology and disease ashpublications.org.
| Examples of this compound Ligands and Contexts for Future Mapping |
| PSGL-1 (on leukocytes) |
| GlyCAM-1 (on HEVs) |
| CD34 (on HEVs) |
| MAdCAM-1 (on mucosal HEVs) |
| Versican (identified in kidney) oup.com |
| Novel ligands in various tissues and disease states ashpublications.org |
| Ligands in the tumor microenvironment tandfonline.comresearchgate.netresearchgate.net |
| Ligands in infected tissues (e.g., influenza) mdpi.com |
| Ligands in injured tissues (e.g., spinal cord) nih.gov |
| Abluminal ligands and their functions nih.govfrontiersin.org |
Understanding this compound's Role in Emerging Immunological Paradigms
This compound's established role in leukocyte trafficking provides a foundation for exploring its involvement in more complex and emerging immunological paradigms. Beyond mediating the initial steps of leukocyte recruitment to lymph nodes and inflamed sites, future research aims to uncover its nuanced functions in various aspects of adaptive and innate immunity.
One area of increasing interest is this compound's role in the trafficking and function of specific immune cell subsets. While its importance for naive and central memory lymphocyte homing to lymph nodes is known researchgate.netmdpi.com, its contribution to the migration of effector and memory T cells, particularly to non-lymphoid tissues during infection or in the context of cancer immunity, requires further investigation mdpi.comfrontiersin.orgcardiff.ac.uk. Studies suggest this compound can be essential for activated CD8+ T cell homing to infected lungs mdpi.com. Its potential role in the differentiation and function of regulatory T cells, which express this compound and exhibit superior immunosuppressive roles, is another area for future exploration nih.gov. Furthermore, the influence of this compound on B cell differentiation pathways, including the loss of this compound expression during plasma cell differentiation, highlights a potential regulatory role in humoral immunity aacrjournals.org.
Emerging paradigms also include investigating this compound's involvement in the trafficking and differentiation of stem and progenitor cells nih.gov. Understanding how this compound contributes to their migration from the bone marrow and potential subsequent differentiation is an open question. Additionally, the dual nature of selectins, acting in both beneficial physiological processes (like immune surveillance and wound healing) and detrimental pathophysiological conditions (like chronic inflammation and metastasis), underscores the need for further research to delineate the context-dependent roles of this compound nih.gov. Exploring its precise contributions to the tumor microenvironment and anti-tumor immunity is a critical future direction, given its potential as a target in cancer immunotherapy researchgate.netfrontiersin.org.
| Emerging Immunological Roles of this compound (Areas for Future Research) |
| Homing of activated effector and memory T cells to peripheral tissues |
| Role in regulatory T cell function and trafficking nih.gov |
| Influence on B cell differentiation aacrjournals.org |
| Involvement in stem and progenitor cell trafficking and differentiation nih.gov |
| Context-dependent roles in physiological vs. pathological immunity nih.gov |
| Contribution to the tumor microenvironment and anti-tumor immunity researchgate.netfrontiersin.org |
| Role in specific infectious diseases (e.g., influenza) mdpi.com |
Development of Advanced Methodological Innovations for this compound Study
Advancing our understanding of this compound necessitates the development and application of sophisticated methodological innovations. Traditional techniques have provided foundational knowledge, but future research requires tools that can offer higher resolution, greater sensitivity, and the ability to study this compound in more complex and physiologically relevant settings.
One key area for innovation is in advanced microscopy and imaging techniques. While FRET microscopy has been used to study intracellular interactions ukri.org, there is a need for improved in vivo imaging methods that can visualize this compound-ligand interactions and downstream signaling events in real-time under physiological flow conditions ukri.org. This would allow for a dynamic understanding of this compound function in live tissues.
Methodological advancements are also needed to fully characterize this compound ligands, particularly their complex glycosylation and sulfation patterns, which are critical for binding specificity google.com. Techniques that enable detailed glycomic and sulfation analysis of this compound counter-receptors from diverse sources are essential researchgate.netresearchgate.net. Furthermore, integrated 'omics' approaches, combining transcriptomics, proteomics, and glycomics, will be crucial for comprehensively mapping this compound-related pathways and networks researchgate.netaacrjournals.orgresearchgate.net.
Developing novel biosensing technologies for the detection and quantification of this compound and its ligands in biological samples represents another important methodological direction. Techniques like surface-enhanced Raman spectroscopy (SERS) are being explored for their potential in sensitive this compound detection researchgate.net.
Finally, the creation of advanced in vitro and in vivo models that better mimic the complexity of human vascular and tissue environments is vital. This includes developing microfluidic systems that replicate physiological shear stress and endothelial barriers, as well as improved animal models that allow for precise manipulation and tracking of this compound expression and function in specific cell types and disease contexts nih.govresearchgate.netmdpi.comnih.govresearchgate.net. Innovative approaches in cell surface modification and biomaterial engineering could also lead to new tools for studying this compound interactions and developing targeted therapies ecmjournal.org.
| Areas for Advanced Methodological Innovation in this compound Research |
| High-resolution in vivo imaging and microscopy techniques |
| Advanced glycomic and sulfation analysis methods for ligands |
| Integrated 'omics' approaches (transcriptomics, proteomics, glycomics) |
| Novel biosensing technologies (e.g., SERS) researchgate.net |
| Improved in vitro models mimicking physiological microenvironments |
| Development of sophisticated animal models nih.govresearchgate.netmdpi.comnih.govresearchgate.net |
| Cell surface modification and biomaterial engineering ecmjournal.org |
Q & A
Q. How can conflicting results between in vitro and in vivo this compound inhibition studies be reconciled?
- Methodological Answer : In vitro models may lack shear stress or competing ligands present in vivo. Microfluidic devices mimicking physiological flow rates (0.5–1.5 dyn/cm²) improve translational relevance. Complement in vivo studies with intravital imaging to capture dynamic interactions .
Ethical & Reporting Standards
Q. What ethical considerations apply when using human-derived samples for this compound biomarker discovery?
- Methodological Answer : Obtain informed consent for secondary use of biobanked samples. Anonymize data and adhere to GDPR/HIPAA for clinical metadata. Report IRB approval and inclusion criteria (e.g., exclusion of anticoagulant therapy users) to avoid confounding .
Q. How should negative or inconclusive this compound data be reported to avoid publication bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
